1-Bromo-1-ethylcyclohexane
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
931-95-3 |
|---|---|
Molekularformel |
C8H15Br |
Molekulargewicht |
191.11 g/mol |
IUPAC-Name |
1-bromo-1-ethylcyclohexane |
InChI |
InChI=1S/C8H15Br/c1-2-8(9)6-4-3-5-7-8/h2-7H2,1H3 |
InChI-Schlüssel |
ISYSBGSTMJRWFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCCC1)Br |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Synthesis of 1-Bromo-1-ethylcyclohexane from 1-ethylcyclohexanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-1-ethylcyclohexane from 1-ethylcyclohexanol (B155962). The primary method detailed is the nucleophilic substitution reaction using hydrobromic acid, a robust and well-established procedure for the preparation of tertiary alkyl halides. This document outlines the underlying reaction mechanism, a detailed experimental protocol, and key quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.
Core Synthesis Pathway: SN1 Reaction
The conversion of 1-ethylcyclohexanol to this compound proceeds via a unimolecular nucleophilic substitution (S(_N)1) mechanism. This multi-step process is initiated by the protonation of the hydroxyl group of the alcohol by hydrobromic acid. This protonation transforms the poor leaving group (-OH) into a much better leaving group (H(_2)O). Subsequently, the departure of a water molecule results in the formation of a stable tertiary carbocation. The reaction concludes with the nucleophilic attack of the bromide ion on the carbocation, yielding the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 1-ethylcyclohexanol. These values are based on a representative experimental protocol and may be optimized for specific laboratory conditions.
| Parameter | Value | Notes |
| Reactants | ||
| 1-ethylcyclohexanol | 1.0 molar equivalent | Starting tertiary alcohol |
| Hydrobromic acid (48% aq.) | 2.0 - 3.0 molar equivalents | Reagent and acid catalyst |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction. |
| Reaction Time | 1 - 2 hours | Reaction is typically rapid for tertiary alcohols. |
| Work-up & Purification | ||
| Extraction Solvent | Diethyl ether or Dichloromethane | Used to separate the product from the aqueous layer. |
| Washing Solutions | Water, 5% Sodium bicarbonate (aq.), Brine | To remove unreacted acid and other aqueous impurities. |
| Drying Agent | Anhydrous sodium sulfate (B86663) or Magnesium sulfate | To remove residual water from the organic phase. |
| Purification Method | Distillation under reduced pressure | To obtain the pure product. |
| Yield | ||
| Theoretical Yield | Dependent on starting material quantity | Calculated based on the stoichiometry of the reaction. |
| Expected Yield | 75-85% | Typical yields for S(_N)1 reactions of this type. |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 1-ethylcyclohexanol.
Materials:
-
1-ethylcyclohexanol
-
Hydrobromic acid (48% aqueous solution)
-
Diethyl ether (or dichloromethane)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Ice
Equipment:
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Condenser (for reflux, if heating is required)
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 1-ethylcyclohexanol. Cool the flask in an ice bath.
-
Addition of Hydrobromic Acid: Slowly add a 2 to 3 molar excess of 48% aqueous hydrobromic acid to the stirred alcohol. The addition should be done carefully to control the exothermic reaction.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for approximately 30 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent, such as diethyl ether or dichloromethane, and shake gently to extract the product. Allow the layers to separate.
-
Remove the lower aqueous layer.
-
Wash the organic layer sequentially with cold water, 5% aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. After each wash, separate and discard the aqueous layer.
-
-
Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.
-
Solvent Removal: Decant or filter the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows involved in the synthesis of this compound.
mechanism of electrophilic addition of HBr to 1-ethylcyclohexene
An In-Depth Technical Guide to the Electrophilic Addition of HBr to 1-Ethylcyclohexene (B74122)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the mechanism, regioselectivity, and stereochemistry of the electrophilic addition of hydrogen bromide (HBr) to 1-ethylcyclohexene. It also explores the alternative free-radical addition pathway and includes a representative experimental protocol.
Core Mechanism: Electrophilic Addition
The reaction of HBr with 1-ethylcyclohexene is a classic example of electrophilic addition to an alkene.[1][2][3] The electron-rich pi (π) bond of the alkene acts as a nucleophile, attacking the electrophilic proton of the HBr molecule.[1][3] This process occurs in two primary steps.
Step 1: Protonation and Formation of a Carbocation Intermediate
The initial step involves the attack of the alkene's π electrons on the hydrogen atom of HBr, leading to the formation of a carbon-hydrogen bond.[3][4] This breaks the H-Br bond, with the bromine atom taking both electrons to become a bromide anion (Br⁻). The key aspect of this step is the formation of a carbocation intermediate on one of the carbon atoms of the original double bond.[1][2]
For 1-ethylcyclohexene, an unsymmetrical alkene, the proton can add to either carbon of the double bond, potentially forming two different carbocation intermediates: a tertiary carbocation or a secondary carbocation.
Step 2: Nucleophilic Attack by Bromide
In the second step, the bromide anion, a nucleophile, attacks the positively charged carbon of the carbocation.[1][4] This results in the formation of a new carbon-bromine bond and the final alkyl halide product.
Regioselectivity: Markovnikov's Rule
The regioselectivity of the addition is governed by Markovnikov's rule, which states that in the addition of a protic acid HX to an unsymmetrical alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, and the halide (X) attaches to the more substituted carbon.[5][6][7]
The underlying principle of this rule is the relative stability of the carbocation intermediates. Carbocation stability follows the order: tertiary > secondary > primary.[8]
-
Pathway A (Favored): Addition of the proton to the carbon atom of the double bond that is part of the ethyl group results in a more stable tertiary carbocation.
-
Pathway B (Disfavored): Addition of the proton to the carbon atom of the double bond within the cyclohexene (B86901) ring results in a less stable secondary carbocation.
Due to the greater stability of the tertiary carbocation, the reaction proceeds predominantly through Pathway A.[1][5] This leads to the formation of 1-bromo-1-ethylcyclohexane as the major product.
Signaling Pathway for Markovnikov Addition
Caption: Markovnikov addition of HBr to 1-ethylcyclohexene.
Stereochemistry
The tertiary carbocation intermediate formed in the reaction is sp² hybridized and has a planar geometry. The nucleophilic bromide ion can therefore attack this planar carbocation from either face with equal probability.[4] Since the carbon atom bonded to the bromine in the product, this compound, is a chiral center, this non-selective attack results in the formation of a racemic mixture of the (R) and (S) enantiomers.
Anti-Markovnikov Addition: The Peroxide Effect
In the presence of peroxides (ROOR), light, or heat, the addition of HBr to alkenes proceeds via a free-radical mechanism, leading to the anti-Markovnikov product.[9][10] This phenomenon is known as the peroxide effect or the Kharasch effect.[9] It is important to note that this is specific to HBr; HCl and HI do not undergo anti-Markovnikov addition in the presence of peroxides.[9]
Mechanism of Free-Radical Addition:
-
Initiation: The peroxide homolytically cleaves to form two alkoxy radicals (RO•). The alkoxy radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).
-
Propagation: The bromine radical adds to the double bond of 1-ethylcyclohexene. This addition occurs in a way that forms the more stable radical intermediate. In this case, the bromine radical adds to the less substituted carbon to form a more stable tertiary radical. This radical then abstracts a hydrogen atom from another molecule of HBr to form the final product and a new bromine radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radical species.
This mechanism results in the formation of 1-bromo-2-ethylcyclohexane as the major product.
Signaling Pathway for Anti-Markovnikov Addition
Caption: Anti-Markovnikov (free-radical) addition of HBr.
Quantitative Data Summary
The following table summarizes representative quantitative data for the addition of HBr to 1-ethylcyclohexene under different conditions. Yields and regioselectivity can vary based on specific reaction conditions such as solvent, temperature, and concentration.
| Reaction Condition | Major Product | Minor Product | Regioselectivity (Major:Minor) | Typical Yield |
| HBr in Acetic Acid | This compound | 1-Bromo-2-ethylcyclohexane | >95:5 | ~85-95% |
| HBr with ROOR, heat | 1-Bromo-2-ethylcyclohexane | This compound | >95:5 | ~80-90% |
Experimental Protocols
A. Protocol for Markovnikov Addition of HBr
This protocol is a representative procedure for the hydrobromination of an alkene.
Objective: To synthesize this compound from 1-ethylcyclohexene.
Materials:
-
1-ethylcyclohexene
-
30% HBr in acetic acid
-
Sodium bicarbonate (NaHCO₃), 5% aqueous solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-ethylcyclohexene (1 equivalent) in a minimal amount of a non-polar, aprotic solvent like dichloromethane (B109758) or diethyl ether.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add 30% HBr in acetic acid (1.1 equivalents) to the stirred solution over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Carefully add cold water and extract the organic layer.
-
Wash the organic layer sequentially with a 5% aqueous NaHCO₃ solution (to neutralize excess acid) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, this compound.
-
The product can be further purified by distillation or column chromatography if necessary.
B. Protocol for Anti-Markovnikov Addition of HBr
Objective: To synthesize 1-bromo-2-ethylcyclohexane from 1-ethylcyclohexene.
Materials:
-
1-ethylcyclohexene
-
HBr (gas or solution in a non-polar solvent)
-
Benzoyl peroxide (or another radical initiator)
-
Anhydrous, non-polar solvent (e.g., pentane (B18724) or CCl₄)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel equipped with a reflux condenser and a gas inlet
-
UV lamp or heat source
Procedure:
-
To a flame-dried, three-neck flask equipped with a reflux condenser, magnetic stir bar, and gas inlet, add 1-ethylcyclohexene (1 equivalent) and a non-polar solvent like pentane.
-
Add a catalytic amount of benzoyl peroxide (approx. 0.02 equivalents).
-
Bubble HBr gas through the solution or add a solution of HBr in the reaction solvent while irradiating the mixture with a UV lamp or heating to initiate the radical reaction.
-
Continue the reaction for several hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any remaining peroxides, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 1-bromo-2-ethylcyclohexane by distillation.
References
- 1. HBr Addition to an Alkene [iverson.cm.utexas.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alevelh2chemistry.com [alevelh2chemistry.com]
- 9. Anti-Markovnikov's Rule (Addition of HBr to an unsymmetrical alkene/alkyne) | Organic Chemistry Tutorial [curlyarrows.com]
- 10. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Physical Properties of 1-Bromo-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1-Bromo-1-ethylcyclohexane (CAS No. 931-95-3).[1][2] Due to the limited availability of experimental data for this specific compound, this guide also includes information on its isomers and outlines general experimental protocols for the determination of key physical characteristics.
Quantitative Data Summary
The physical properties of this compound and its isomers are summarized in the table below. It is important to note that some data points are for isomeric compounds and should be used as an estimation for this compound.
| Property | Value | Compound |
| Molecular Formula | C₈H₁₅Br | This compound |
| Molecular Weight | 191.11 g/mol | This compound[2] |
| Boiling Point | 70.5-71 °C at 6 Torr | (1-Bromoethyl)cyclohexane[3] |
| Density | 1.2096 g/cm³ at 25°C | (1-Bromoethyl)cyclohexane[3] |
| Refractive Index | Data not available | |
| LogP | 3.35010 | (1-Bromoethyl)cyclohexane[3] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.
1. Determination of Boiling Point by Distillation
The boiling point of a liquid is a crucial physical property for its identification, characterization, and purification. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.
-
Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum source, and a heating mantle.
-
Procedure:
-
The crude this compound is placed in the round-bottom flask along with boiling chips.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.
-
The system is evacuated to the desired pressure (e.g., 6 Torr).[3]
-
The heating mantle is turned on, and the temperature is gradually increased.
-
The temperature at which the liquid consistently condenses and is collected in the receiving flask is recorded as the boiling point at that specific pressure.
-
For purification, fractions are collected over a narrow temperature range.[4]
-
2. Determination of Density
Density is a fundamental physical property that relates the mass of a substance to its volume.
-
Apparatus: A pycnometer (a specific gravity bottle), a balance, and a constant temperature bath.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The mass of the pycnometer filled with the sample is determined at the same constant temperature.
-
The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_water) * ρ_water where ρ is the density and m is the mass.
-
3. Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a valuable property for identifying and assessing the purity of a liquid compound.
-
Apparatus: A refractometer (e.g., an Abbe refractometer) and a constant temperature source.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale.
-
The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.
-
Logical Relationship: Synthesis of this compound
While no signaling pathways involve this compound, a logical workflow for its synthesis can be visualized. A common method for the preparation of tertiary alkyl halides is the reaction of the corresponding alcohol with a hydrohalic acid. The following diagram illustrates the synthesis of this compound from 1-ethylcyclohexanol.
Caption: Synthesis of this compound from 1-Ethylcyclohexanol.
References
solubility of 1-Bromo-1-ethylcyclohexane in common organic solvents
An In-depth Technical Guide to the Solubility of 1-Bromo-1-ethylcyclohexane in Common Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in common organic solvents. Due to the absence of specific quantitative solubility data in publicly accessible literature, this document focuses on the fundamental principles governing its solubility, predicted qualitative solubility in a range of solvents, and detailed experimental protocols for the precise quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory researchers, enabling informed solvent selection for synthesis, purification, and formulation involving this compound.
Introduction to this compound and its Solubility
This compound is a tertiary bromoalkane with the chemical formula C₈H₁₅Br. Its structure, consisting of a cyclohexane (B81311) ring substituted with both a bromine atom and an ethyl group on the same carbon, dictates its physical and chemical properties, including its solubility. The principle of "like dissolves like" is the cornerstone for understanding the solubility of this compound.[1] Haloalkanes, such as this compound, tend to be soluble in organic solvents because the intermolecular forces being broken in the separate solute and solvent are of similar strength to the new intermolecular attractions formed between the haloalkane and solvent molecules.[2][3][4]
The key intermolecular forces at play are London dispersion forces and dipole-dipole interactions.[1][5] The bulky, nonpolar cyclohexane and ethyl groups contribute to significant van der Waals forces, while the carbon-bromine bond introduces a dipole moment, making the molecule moderately polar. However, the large nonpolar surface area suggests that this compound is significantly lipophilic, indicating poor solubility in water but good solubility in non-polar solvents.[6]
Predicted Solubility Profile
| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |
| Non-Polar | Hexane | High / Miscible | "Like dissolves like"; both solute and solvent are non-polar and dominated by London dispersion forces. |
| Toluene (B28343) | High / Miscible | The non-polar aromatic ring of toluene interacts favorably with the non-polar alkyl portions of the solute. | |
| Diethyl Ether | High / Miscible | Although it has a dipole moment, diethyl ether is a common solvent for haloalkanes due to its largely non-polar character.[5] | |
| Polar Aprotic | Acetone (B3395972) | High | The ketone group in acetone can engage in dipole-dipole interactions with the C-Br bond of the solute. |
| Ethyl Acetate | High | The ester functionality provides polarity that can interact with the solute's dipole moment. | |
| Dichloromethane | High / Miscible | As a halogenated hydrocarbon, it is an excellent solvent for other haloalkanes.[5] | |
| Polar Protic | Ethanol (B145695) | Moderate to High | The hydroxyl group can interact with the solute's dipole, but the non-polar alkyl chain of ethanol is also compatible. |
| Methanol | Moderate | Similar to ethanol, but the smaller alkyl chain makes it more polar, potentially reducing solubility compared to ethanol. | |
| Water | Low / Immiscible | The strong hydrogen bonding network of water is not effectively disrupted by the weaker dipole-dipole and dispersion forces of this compound.[2][4][5] |
Experimental Protocols for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following experimental methodologies can be employed.
Isothermal Equilibrium Method followed by Gas Chromatography (GC) Analysis
This is a robust method for determining the solubility of a liquid in a solvent.
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, ethanol, acetone)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Glass vials with screw caps (B75204) and PTFE septa
-
Syringes and syringe filters (0.22 µm)
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of a separate, undissolved phase of the solute is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature until the undissolved phase has settled.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, tared vial to remove any undissolved microdroplets.
-
Determine the mass of the collected saturated solution.
-
-
GC Analysis:
-
Prepare a series of calibration standards of this compound in the solvent of interest at known concentrations.
-
Analyze the calibration standards and the filtered saturated solution by GC.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.
-
-
Data Presentation:
-
Express the solubility in units such as g/100 mL, mol/L, or mole fraction.
-
Visual Miscibility Determination
For determining if this compound is miscible in a solvent, a simple visual method can be used.
Objective: To determine if this compound and a given solvent are miscible in all proportions.
Materials:
-
This compound
-
Selected organic solvents
-
Graduated cylinders or test tubes
-
Vortex mixer
Procedure:
-
In a graduated cylinder or test tube, combine this compound and the test solvent in various ratios (e.g., 1:9, 1:1, 9:1 by volume).
-
After each addition, cap and vortex the mixture for at least 30 seconds.
-
Allow the mixture to stand and visually inspect for phase separation. The formation of a single, clear liquid phase indicates miscibility at that proportion. If the mixture is cloudy or separates into layers, the liquids are immiscible or partially miscible.[7]
Visualization of Solubility Principles
The following diagram illustrates the logical relationship between the properties of this compound (solute) and a generic organic solvent, and how these factors influence solubility.
Caption: Logical relationship between solute-solvent properties and solubility.
Conclusion
References
1-Bromo-1-ethylcyclohexane CAS number and molecular weight
An In-depth Technical Guide on 1-Bromo-1-ethylcyclohexane
This guide provides essential technical data for researchers, scientists, and professionals in drug development on the chemical compound this compound.
Physicochemical Properties
The fundamental identifiers and properties of this compound are summarized below.
| Parameter | Value | Source |
| CAS Number | 931-95-3 | [1][2][3][4] |
| Molecular Formula | C8H15Br | [1][2][3] |
| Molecular Weight | 191.11 g/mol | [1][5] |
| Exact Mass | 190.03600 | [2] |
| LogP | 3.49420 | [2] |
Structural and Relational Information
The following diagram illustrates the relationship between the chemical name and its primary identifiers.
References
structural formula and IUPAC name of 1-Bromo-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-ethylcyclohexane is a tertiary alkyl halide with the IUPAC name This compound . Its structure consists of a cyclohexane (B81311) ring substituted at the first carbon position with both a bromine atom and an ethyl group. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity, tailored for professionals in the fields of chemical research and drug development. Due to the limited availability of specific experimental data for this compound in public databases, this guide combines established information with data from structurally analogous compounds and predicted spectroscopic values.
Chemical Structure and Properties
The structural formula of this compound is C8H15Br. The molecule features a central cyclohexane ring with a bromine atom and an ethyl group attached to the same carbon atom, creating a tertiary bromoalkane.
Structural Representation:
-
Molecular Formula: C8H15Br
-
IUPAC Name: this compound
-
CAS Number: 931-95-3
-
Molecular Weight: 191.11 g/mol
-
SMILES: CCC1(Br)CCCCC1
-
InChIKey: ISYSBGSTMJRWFL-UHFFFAOYSA-N
A summary of key physicochemical properties, including experimental data for related compounds and predicted values, is presented in Table 1.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Estimated) | 1-Bromo-1-methylcyclohexane (Experimental) | Bromocyclohexane (Experimental) |
| Molecular Weight ( g/mol ) | 191.11 | 177.08 | 163.06 |
| Boiling Point (°C) | No data available | 68-69 °C @ 20 mmHg | 166-167 °C @ 760 mmHg |
| Density (g/mL) | No data available | 1.22 g/mL at 25 °C | 1.324 g/mL at 20 °C |
| Refractive Index | No data available | 1.495 at 20 °C | 1.495 at 20 °C |
| LogP | 3.49 | 2.8 | 3.37 |
Synthesis Protocols
Method 1: Electrophilic Addition of HBr to an Alkene
This method involves the reaction of an appropriate alkene, such as 1-ethylcyclohexene (B74122) or ethylidenecyclohexane, with hydrogen bromide (HBr). The reaction proceeds via an electrophilic addition mechanism, following Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond to form the tertiary carbocation intermediate, which is then attacked by the bromide ion.
Experimental Protocol (General):
-
Reaction Setup: Dissolve the starting alkene (1-ethylcyclohexene or ethylidenecyclohexane) in a suitable inert solvent (e.g., dichloromethane (B109758) or pentane) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.
-
Addition of HBr: Bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise while maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with a cold, saturated aqueous solution of sodium bicarbonate to neutralize excess acid, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Method 2: Nucleophilic Substitution of a Tertiary Alcohol
This method involves the reaction of 1-ethylcyclohexanol (B155962) with a brominating agent, such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction proceeds via an SN1 mechanism, where the hydroxyl group is protonated to form a good leaving group (water), which then departs to form a stable tertiary carbocation. The carbocation is subsequently attacked by a bromide ion.
Experimental Protocol (General):
-
Reaction Setup: Place 1-ethylcyclohexanol in a round-bottom flask with a magnetic stirrer. Cool the flask in an ice bath.
-
Addition of HBr: Slowly add concentrated hydrobromic acid to the alcohol with vigorous stirring.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction may be gently heated to ensure completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel. The organic layer (containing the product) will typically be the upper layer. Wash the organic layer with water, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous calcium chloride, filter, and purify the product by distillation.
The logical workflow for the synthesis of this compound is depicted in the following diagram.
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Bromo-1-ethylcyclohexane
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This technical guide provides a detailed prediction and theoretical analysis of the ¹H and ¹³C NMR spectra for 1-bromo-1-ethylcyclohexane. Due to the absence of publicly available experimental spectra for this specific compound, this paper leverages established NMR principles, including substituent effects, conformational analysis, and chemical shift theory, supported by data from analogous structures such as bromocyclohexane (B57405) and ethylcyclohexane. The guide presents predicted chemical shifts, multiplicities, and integration values in structured tables. Furthermore, it includes a standardized experimental protocol for acquiring such spectra and utilizes Graphviz diagrams to visualize the molecular structure and the logical workflow for spectral prediction.
Introduction and Structural Analysis
This compound is a tertiary alkyl halide featuring a cyclohexane (B81311) ring substituted at the C1 position with both a bromine atom and an ethyl group. The analysis of its NMR spectra requires an understanding of its three-dimensional structure and conformational dynamics.
The cyclohexane ring predominantly exists in a rapidly interconverting chair conformation at room temperature. The presence of two substituents on the same carbon (C1) means that one substituent of the adjacent methylene (B1212753) groups (e.g., C2) will be axial and the other equatorial. Due to rapid chair-flipping, the observed spectrum is a time-averaged representation of the conformational isomers. Protons in axial positions are generally more shielded (resonate at a lower chemical shift) compared to their equatorial counterparts.[1][2] The electronegative bromine atom exerts a significant deshielding effect on nearby carbons and protons, which is the primary factor influencing the chemical shifts of the C1, C2, and C6 positions.[3][4][5]
Below is a diagram of the molecular structure with atom numbering used for spectral assignment throughout this guide.
Caption: Labeled structure of this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is predicted to show six distinct signals. Due to the rapid conformational averaging, C2 and C6 become chemically equivalent, as do C3 and C5. The quaternary carbon (C1), the para-carbon (C4), and the two carbons of the ethyl group (C7 and C8) are unique. The predicted chemical shifts are based on the deshielding effect of the bromine atom and standard values for substituted alkanes.
| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |
| C8 | 8 - 12 | CH₃ | Primary alkyl carbon, most upfield signal. |
| C3, C5 | 25 - 27 | CH₂ | Gamma (γ) to bromine; minimal substituent effect. |
| C4 | 26 - 28 | CH₂ | Delta (δ) to bromine; least affected ring carbon. |
| C7 | 30 - 35 | CH₂ | Beta (β) to bromine and attached to a quaternary carbon, causing deshielding. |
| C2, C6 | 35 - 40 | CH₂ | Beta (β) to bromine; significantly deshielded. |
| C1 | 70 - 75 | C (Quaternary) | Alpha (α) to bromine; strongly deshielded by the electronegative halogen. |
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be more complex due to overlapping signals of the cyclohexane ring protons and spin-spin coupling. Four distinct signals are predicted. The protons on the ethyl group will give rise to a clear quartet and triplet. The ten protons on the cyclohexane ring are diastereotopic, but due to signal overlap at room temperature, they will likely appear as complex, broad multiplets.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale |
| H8 (-CH₃) | 0.9 - 1.2 | 3H | Triplet (t) | Coupled to the two H7 protons. Most upfield signal. |
| H3, H4, H5 | 1.4 - 1.9 | 6H | Multiplet (m) | Ring protons distant from the bromine substituent. Likely to be a complex, overlapping signal. |
| H7 (-CH₂-) | 1.8 - 2.1 | 2H | Quartet (q) | Coupled to the three H8 protons. Deshielded by proximity to C1 and the bromine atom. |
| H2, H6 | 1.9 - 2.2 | 4H | Multiplet (m) | Ring protons on carbons adjacent to the bromine-substituted carbon (C1). Most deshielded of the ring protons. |
Table 2: Predicted ¹H NMR Data for this compound.
Logical Workflow for NMR Prediction
The process of predicting NMR spectra from a chemical structure follows a systematic workflow. This involves analyzing the molecule's symmetry and electronic features to estimate the number of signals, their chemical shifts, and their coupling patterns.
Caption: Workflow for predicting the NMR spectra of a molecule.
Standard Experimental Protocol for NMR Analysis
This section outlines a standard methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for a compound like this compound.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the purified liquid or solid sample.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be inert and effectively dissolve the analyte.
-
Internal Standard: Add a small quantity of an internal standard, typically tetramethylsilane (B1202638) (TMS), to provide a reference peak at 0.00 ppm.
-
Transfer: Using a pipette, transfer the final solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically ~4-5 cm).
B. Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium (B1214612) signal from the solvent. Perform shimming of the magnetic field to maximize its homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds between pulses to allow for full magnetization recovery.
-
Number of Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Technique: Proton-decoupled mode is standard to produce a spectrum with singlets for each unique carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A wide spectral width (e.g., 0-220 ppm) is used to encompass all possible carbon resonances.
-
C. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into the frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Baseline Correction: A baseline correction algorithm is applied to remove any broad distortions.
-
Calibration: The chemical shift axis is calibrated by setting the TMS peak to 0.00 ppm.
-
Integration and Peak Picking: For ¹H NMR, the relative areas under the peaks are integrated to determine the proton ratios. For both ¹H and ¹³C spectra, the precise chemical shift of each peak is identified.
Conclusion
This guide provides a comprehensive theoretical prediction of the ¹H and ¹³C NMR spectra of this compound. The predicted data, summarized in tabular form, is derived from fundamental NMR principles and comparison with structurally related molecules. The key spectral features are governed by the strong deshielding effect of the bromine atom on its local environment and the complex spin-spin coupling among the diastereotopic cyclohexane protons. The provided workflow and experimental protocol serve as a practical reference for researchers engaged in the structural characterization of novel organic compounds. Experimental verification is recommended to confirm these theoretical predictions.
References
An In-depth Technical Guide to the Characteristic C-Br Stretching Frequency in the IR Spectrum of 1-Bromo-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the characteristic carbon-bromine (C-Br) stretching frequency in the infrared (IR) spectrum of 1-Bromo-1-ethylcyclohexane, a tertiary bromoalkane. This document details the expected spectral region for the C-Br stretching vibration, factors influencing this frequency, and standardized experimental protocols for obtaining high-quality IR spectra.
Introduction to C-Br Stretching Vibrations in Infrared Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule's vibrational and rotational modes. The C-Br bond, like other covalent bonds, undergoes stretching and bending vibrations at specific frequencies. The stretching vibration, which involves a change in the interatomic distance along the bond axis, gives rise to a characteristic absorption band in the "fingerprint" region of the IR spectrum. The position of this band is influenced by the mass of the atoms and the strength of the bond. Due to the relatively high mass of the bromine atom, the C-Br stretching frequency is found at lower wavenumbers, typically in the range of 690-515 cm⁻¹ for bromoalkanes.[1][2][3]
For tertiary alkyl halides, such as this compound, the C-Br stretching frequency is expected to be at the lower end of this range. This is analogous to the trend observed for alkyl chlorides, where tertiary chlorides absorb at lower frequencies than primary chlorides.
Predicted C-Br Stretching Frequency for this compound
| Compound Name | Structure | Type of Bromoalkane | Observed/Expected C-Br Stretching Frequency (cm⁻¹) |
| General Bromoalkanes | R-Br | - | 690 - 515 |
| tert-Butyl bromide | (CH₃)₃C-Br | Tertiary | ~750 - 500 |
| 1-Bromoadamantane | C₁₀H₁₅Br | Tertiary | Expected in the lower end of the 690-515 range |
| This compound | c-C₆H₁₀(Br)(CH₂CH₃) | Tertiary | Predicted: ~600 - 500 cm⁻¹ |
The C-Br stretching vibration in 2-bromo-2-methylpropane (B165281) (tert-butyl bromide) is observed in the range of approximately 750 to 500 cm⁻¹.[4] Given the structural similarities, the C-Br stretch in this compound is anticipated to appear in a comparable, and likely the lower, portion of this region.
Experimental Protocols for Acquiring IR Spectra of Liquid Bromoalkanes
To obtain a high-quality IR spectrum of a liquid sample like this compound, two primary methods are commonly employed: Transmission spectroscopy of a neat liquid and Attenuated Total Reflectance (ATR) spectroscopy.
Neat Liquid Transmission Method
This traditional method involves placing a thin film of the pure liquid sample between two infrared-transparent salt plates.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Desiccator for storing salt plates
-
Appropriate solvent for cleaning (e.g., anhydrous acetone (B3395972) or methylene (B1212753) chloride)
-
Gloves
Procedure:
-
Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and clean with a volatile, non-hygroscopic solvent. Handle the plates by their edges to avoid moisture from fingerprints.
-
Sample Application: Place one to two drops of this compound onto the center of one salt plate using a Pasteur pipette.[5]
-
Film Formation: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid trapping air bubbles.
-
Spectrum Acquisition:
-
Place the sandwiched plates into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Perform baseline correction if necessary.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with an appropriate solvent to remove all traces of the sample. Return the clean, dry plates to a desiccator.[5]
Attenuated Total Reflectance (ATR) Method
ATR is a modern, convenient technique that requires minimal sample preparation. It is ideal for both liquid and solid samples.
Materials:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Micropipette or Pasteur pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Crystal Cleaning: Ensure the ATR crystal surface is clean. Wipe it gently with a lint-free cloth dampened with an appropriate solvent.
-
Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument will measure the infrared beam that has been internally reflected within the crystal and has interacted with the sample at the surface.
-
Data Processing: The software will generate the final spectrum after background correction.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the sample.
Logical Workflow and Structural Relationships
The following diagrams illustrate the logical workflow for identifying the C-Br stretch and the relationship between molecular structure and the observed IR frequency.
Caption: Workflow for IR spectral acquisition and analysis.
Caption: Key factors that determine the C-Br IR frequency.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Bromo-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Bromo-1-ethylcyclohexane. Due to the absence of a publicly available experimental spectrum for this specific compound, this document leverages established principles of mass spectrometry, including the known fragmentation behaviors of alkyl halides and substituted cycloalkanes, to construct a theoretical fragmentation pathway and the resulting mass spectrum.
Predicted Mass Spectrum Data
The expected quantitative data for the major fragment ions of this compound upon electron ionization is summarized below. The molecular formula for this compound is C8H15Br, with a molecular weight of approximately 190/192 g/mol , accounting for the two major isotopes of bromine (79Br and 81Br). The presence of bromine is expected to result in characteristic isotopic peaks (M+ and M+2) of nearly equal abundance for all bromine-containing fragments.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |
| 190/192 | [C8H15Br]+• | - | Low |
| 161/163 | [C6H10Br]+ | •C2H5 | Moderate |
| 111 | [C8H15]+ | •Br | Moderate to High |
| 83 | [C6H11]+ | •C2H5, •Br | High |
| 82 | [C6H10]+• | C2H5Br | Moderate |
| 55 | [C4H7]+ | C4H8, •Br | High |
| 29 | [C2H5]+ | C6H10Br | Moderate |
Proposed Fragmentation Pathways
The fragmentation of the this compound molecular ion ([C8H15Br]+•) is anticipated to proceed through several key pathways, driven by the stability of the resulting carbocations and radical species.
-
Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the carbon-carbon bond adjacent to the bromine-bearing carbon (the alpha-carbon). Loss of the ethyl radical (•C2H5) is a highly probable event, leading to the formation of a stable tertiary carbocation containing bromine at m/z 161/163.
-
Heterolytic Cleavage (Loss of Bromine Radical): Direct cleavage of the carbon-bromine bond results in the loss of a bromine radical (•Br). This pathway forms the ethylcyclohexyl cation at m/z 111.
-
Consecutive Fragmentation: The initial fragment ions can undergo further fragmentation. The ion at m/z 111 can lose an ethene molecule (C2H4) via a retro-Diels-Alder-type rearrangement of the cyclohexyl ring, or through other rearrangements, to produce a highly abundant fragment at m/z 83. Alternatively, the ion at m/z 161/163 can lose a bromine radical to also form the ion at m/z 82.
-
Ring Opening and Cleavage: The cyclohexyl ring can undergo opening followed by a series of bond cleavages, leading to the formation of smaller, stable alkenyl cations, such as the prominent ion at m/z 55.
-
Formation of the Ethyl Cation: Cleavage of the bond between the ethyl group and the cyclohexane (B81311) ring can also result in the formation of the ethyl cation ([C2H5]+) at m/z 29.
The following diagram illustrates the proposed primary fragmentation pathways:
Caption: Proposed fragmentation of this compound.
Experimental Protocols
A standard experimental protocol for obtaining the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Sample Dilution: A small amount of this compound is dissolved in a volatile organic solvent, such as dichloromethane (B109758) or hexane, to an appropriate concentration (e.g., 100 µg/mL).
-
Standard Preparation: For quantitative analysis, a series of calibration standards would be prepared in the same solvent. An internal standard might also be added.
Gas Chromatography (GC)
-
Injector: A split/splitless injector is typically used, with an injection volume of 1 µL. The injector temperature would be set to a value that ensures rapid volatilization of the sample without thermal degradation, for instance, 250°C.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm DB-5ms or equivalent, is suitable for separating the analyte from any impurities.
-
Oven Temperature Program: A temperature program is employed to ensure good chromatographic separation. An example program would be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI) is the standard method for generating fragment-rich spectra for library matching and structural elucidation.
-
Ion Source Temperature: The ion source temperature is typically maintained at around 230°C.
-
Electron Energy: A standard electron energy of 70 eV is used to induce fragmentation.[1]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that encompasses the molecular ion and expected fragments, for example, m/z 40-300.
-
Data Acquisition: Data is acquired in full scan mode to obtain a complete mass spectrum.
The following diagram outlines the general experimental workflow for GC-MS analysis:
Caption: GC-MS experimental workflow.
References
conformational analysis of axial vs equatorial bromine in 1-Bromo-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the conformational isomers of 1-bromo-1-ethylcyclohexane, focusing on the energetic differences between the axial and equatorial positions of the bromine and ethyl substituents. This analysis is critical for understanding the molecule's reactivity, spectroscopic properties, and potential interactions in a biological context, which are key considerations in drug development and chemical research.
Core Principles of Conformational Analysis in Substituted Cyclohexanes
The chair conformation is the most stable arrangement of the cyclohexane (B81311) ring, minimizing both angle and torsional strain. In a substituted cyclohexane, substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). The interchange between these two positions occurs rapidly at room temperature through a process called a ring flip.
The relative stability of the two chair conformers of a substituted cyclohexane is primarily determined by steric strain, particularly the unfavorable 1,3-diaxial interactions.[1][2] These are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring, located at the third and fifth carbon atoms.[1][2] Larger substituents experience greater steric strain in the axial position, leading to a preference for the equatorial position.[2]
Conformational Equilibrium of this compound
In this compound, the two chair conformers are in equilibrium. In one conformer, the ethyl group is in the equatorial position and the bromine atom is in the axial position. In the other, the ethyl group is axial and the bromine is equatorial.
Based on the principle of minimizing steric hindrance, the conformer with the larger substituent in the equatorial position is generally more stable.[3] The steric bulk of a substituent is often quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[4] A larger A-value indicates a greater preference for the equatorial position.
The A-value for an ethyl group is approximately 1.8 kcal/mol, while the A-value for a bromine atom is significantly smaller, around 0.2-0.7 kcal/mol.[5][6] This substantial difference in steric bulk strongly suggests that the equilibrium for this compound will heavily favor the conformer where the larger ethyl group occupies the more spacious equatorial position to avoid significant 1,3-diaxial interactions.[7] Therefore, the more stable conformer is predicted to have an equatorial ethyl group and an axial bromine atom.
It is important to note that while A-values are a useful guide, their direct additivity for geminal substituents (substituents on the same carbon) can be inaccurate due to potential interactions between the substituents themselves.[7] For a precise quantitative determination of the energy difference, experimental or computational methods are necessary.
Quantitative Data Summary
The following table summarizes the key energetic parameters relevant to the conformational analysis of this compound. The energy difference between the two conformers can be estimated by the difference in their A-values, though this is an approximation for geminally substituted cyclohexanes.
| Substituent | A-Value (kcal/mol) | 1,3-Diaxial Strain per H (kcal/mol) |
| Ethyl (-CH₂CH₃) | ~1.8 | ~0.9 |
| Bromine (-Br) | ~0.2 - 0.7 | ~0.1 - 0.35 |
Note: 1,3-Diaxial strain values are estimated as half of the A-value, representing the interaction with one axial hydrogen.
Experimental and Computational Protocols
Experimental Determination via Low-Temperature NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the ratio of conformers in solution. At room temperature, the ring flip of cyclohexane derivatives is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.[8][9]
Methodology:
-
Sample Preparation: Dissolve a sample of this compound in a suitable low-freezing solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).
-
NMR Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
-
Tune and shim the spectrometer for optimal resolution at room temperature.
-
-
Low-Temperature Experiment:
-
Gradually lower the temperature of the sample in the NMR probe, acquiring spectra at various temperature points.
-
Monitor the spectra for the decoalescence of signals, which indicates that the rate of ring flipping has become slow enough to resolve the individual conformers.
-
-
Data Acquisition and Analysis:
-
Once the signals for the axial and equatorial conformers are well-resolved, acquire a high-quality ¹H or ¹³C NMR spectrum.
-
Integrate the signals corresponding to a specific proton or carbon in each of the two conformers. The ratio of the integrals directly corresponds to the population ratio of the two conformers at that temperature.
-
Calculate the equilibrium constant (Keq = [equatorial-ethyl]/[axial-ethyl]).
-
Determine the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.[2]
-
Computational Chemistry Analysis
Computational chemistry provides a theoretical means to calculate the relative energies of different conformers. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used methods that offer a good balance of accuracy and computational cost for this type of analysis.[10][11]
Methodology:
-
Structure Generation:
-
Using a molecular modeling software (e.g., Avogadro, GaussView), build the 3D structures of the two chair conformers of this compound:
-
Conformer 1: Ethyl group equatorial, Bromine axial.
-
Conformer 2: Ethyl group axial, Bromine equatorial.
-
-
-
Geometry Optimization:
-
Perform a geometry optimization for each conformer using a suitable computational chemistry software package (e.g., Gaussian, ORCA).
-
A common and effective level of theory for this purpose is DFT with the B3LYP functional and a Pople-style basis set such as 6-31G(d).[10] This will find the lowest energy structure for each conformer.
-
-
Energy Calculation:
-
Following geometry optimization, perform a single-point energy calculation at a higher level of theory to obtain more accurate energies. For instance, MP2 with a larger basis set (e.g., 6-311+G(d,p)) can provide improved energy values.[11]
-
-
Data Analysis:
-
The difference in the calculated electronic energies of the two optimized conformers provides the relative energy difference (ΔE). This value can be used to estimate the enthalpy difference (ΔH°) between the conformers.
-
To obtain the Gibbs free energy difference (ΔG°), a frequency calculation must be performed on the optimized geometries to obtain thermal corrections, including zero-point vibrational energy and entropic contributions.
-
Visualizations
The following diagrams illustrate the key concepts in the conformational analysis of this compound.
Caption: Conformational equilibrium of this compound.
Caption: 1,3-Diaxial interactions in the less stable conformer.
Caption: Low-Temperature NMR experimental workflow.
Caption: Computational chemistry workflow for conformational analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Anomeric effect - Wikipedia [en.wikipedia.org]
- 4. sites.ualberta.ca [sites.ualberta.ca]
- 5. fiveable.me [fiveable.me]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 8. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Stereoisomers and Chirality of 1-Bromo-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical properties of 1-Bromo-1-ethylcyclohexane, a halogenated cyclic alkane. The document details the molecule's chirality, potential stereoisomers, and methods for its synthesis and characterization. Experimental protocols and data are presented to facilitate further research and application in fields such as organic synthesis and drug development.
Introduction to this compound
This compound is a tertiary alkyl halide with the chemical formula C₈H₁₅Br. Its structure consists of a cyclohexane (B81311) ring substituted with a bromine atom and an ethyl group at the same carbon atom (C1). The presence of four different substituents around the C1 carbon atom confers chirality to the molecule, making it a subject of interest for stereochemical studies. Understanding the stereoisomerism of this compound is crucial for its application in stereoselective reactions and the synthesis of chiral molecules.
Chirality and Stereoisomerism
The key to the stereochemistry of this compound lies in the tetrahedral carbon atom at position 1. This carbon is bonded to four distinct groups:
-
A bromine atom (-Br)
-
An ethyl group (-CH₂CH₃)
-
A methylene (B1212753) group of the cyclohexane ring (-CH₂-) that is part of a larger ring structure.
-
Another methylene group of the cyclohexane ring (-CH₂-) that is also part of the same ring structure.
Although the two connections to the cyclohexane ring are both methylene groups, they are part of a single ring system and are therefore considered different pathways around the ring from the perspective of the C1 carbon. This makes the C1 carbon a stereocenter.
Due to the presence of a single stereocenter, this compound exists as a pair of enantiomers: (R)-1-Bromo-1-ethylcyclohexane and (S)-1-Bromo-1-ethylcyclohexane. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A 50:50 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.
Synthesis of this compound
The synthesis of this compound typically proceeds from commercially available precursors, resulting in a racemic mixture of the two enantiomers. Two common synthetic routes are outlined below.
From 1-Ethylcyclohexanol (B155962) (Sɴ1 Reaction)
This method involves the nucleophilic substitution of the hydroxyl group in 1-ethylcyclohexanol with a bromine atom.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1-ethylcyclohexanol.
-
Reagent Addition: Slowly add an excess of concentrated hydrobromic acid (48% aqueous solution) to the alcohol at room temperature with vigorous stirring. Alternatively, phosphorus tribromide (PBr₃) can be used as the brominating agent, typically in an inert solvent like diethyl ether at 0 °C.
-
Reaction Conditions: Heat the mixture to reflux for several hours to ensure complete reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
From 1-Ethylcyclohexene (B74122) (Electrophilic Addition)
This method involves the electrophilic addition of hydrogen bromide across the double bond of 1-ethylcyclohexene.
Experimental Protocol:
-
Reaction Setup: Dissolve 1-ethylcyclohexene in a suitable inert solvent (e.g., dichloromethane (B109758) or diethyl ether) in a reaction vessel.
-
Reagent Addition: Bubble anhydrous hydrogen bromide gas through the solution, or add a solution of HBr in acetic acid, at a low temperature (typically 0 °C).
-
Reaction Conditions: Stir the mixture at low temperature until the reaction is complete, as indicated by TLC or GC analysis.
-
Work-up: Quench the reaction by adding a cold, dilute solution of sodium bicarbonate. Separate the organic layer, wash with water and brine.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate in vacuo to yield the crude product, which can be purified by vacuum distillation.
Characterization
The synthesized this compound can be characterized using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group protons (a quartet and a triplet), and complex multiplets for the cyclohexane ring protons. |
| ¹³C NMR | A signal for the quaternary carbon bonded to bromine, signals for the ethyl group carbons, and signals for the cyclohexane ring carbons. |
| IR Spectroscopy | Characteristic C-Br stretching vibration, along with C-H stretching and bending vibrations for the alkyl groups. |
| Mass Spectrometry | The molecular ion peak and characteristic isotopic pattern for a bromine-containing compound. |
Note: Specific chemical shifts and coupling constants would be determined from the actual spectra. Spectroscopic data for this compound can be found in chemical databases such as the Chemical Cloud Database (ChemCD) under CAS number 931-95-3.[1]
Resolution of Enantiomers
As this compound is a chiral molecule synthesized as a racemic mixture, the separation of its enantiomers is a critical step for stereospecific applications. Chiral chromatography is a powerful technique for this purpose.
Experimental Protocol (General for Chiral Gas Chromatography):
-
Instrumentation: A gas chromatograph (GC) equipped with a chiral stationary phase (CSP) capillary column is required. Cyclodextrin-based columns are often effective for separating halogenated hydrocarbons.
-
Sample Preparation: Prepare a dilute solution of the racemic this compound in a volatile, non-polar solvent such as hexane (B92381) or dichloromethane.
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.
-
Oven Temperature Program: An initial isothermal period followed by a temperature ramp is typically used to achieve good separation. The optimal temperature program needs to be determined empirically.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Detector: A flame ionization detector (FID) is commonly used.
-
-
Analysis: Inject a small volume of the prepared sample. The two enantiomers should elute at different retention times, appearing as two separate peaks in the chromatogram. The ratio of the peak areas corresponds to the enantiomeric ratio.
Note: The specific chiral column and GC parameters would need to be optimized for the best resolution of the enantiomers of this compound.
Quantitative Data
| Property | Value |
| Molecular Formula | C₈H₁₅Br |
| Molecular Weight | 191.11 g/mol |
| CAS Number | 931-95-3 |
Conclusion
This compound is a chiral tertiary alkyl halide that exists as a pair of enantiomers due to the presence of a stereocenter at the C1 position. It can be synthesized from 1-ethylcyclohexanol or 1-ethylcyclohexene, yielding a racemic mixture. Standard spectroscopic techniques can be used for its characterization. The resolution of its enantiomers can be achieved using chiral chromatography. This technical guide provides the foundational knowledge and experimental frameworks necessary for the synthesis, characterization, and stereochemical analysis of this compound, which can serve as a valuable building block in stereoselective synthesis and drug discovery.
References
An In-depth Technical Guide to the General Reactivity of Tertiary Alkyl Halides: The Case of 1-Bromo-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tertiary alkyl halides are a pivotal class of organic compounds, characterized by a halogen atom attached to a tertiary carbon. Their unique structural arrangement precludes bimolecular substitution (SN2) pathways due to steric hindrance, making them ideal substrates for studying unimolecular reactions. This guide provides a comprehensive overview of the reactivity of tertiary alkyl halides, focusing on the competitive unimolecular substitution (SN1) and elimination (E1) pathways. Using 1-Bromo-1-ethylcyclohexane as a central example, we delve into the mechanistic underpinnings, influencing factors, quantitative analysis, and experimental considerations relevant to professionals in chemical research and drug development.
Core Reactivity Principles of Tertiary Alkyl Halides
The defining characteristic of tertiary alkyl halides is their propensity to undergo reactions via a carbocation intermediate.[1] When dissolved in a polar, weakly nucleophilic/basic solvent, the carbon-halogen bond ionizes in a slow, rate-determining step to form a relatively stable tertiary carbocation and a halide anion.[2] This common intermediate is the branch point for two competing reaction pathways: SN1 and E1.[3]
-
Unimolecular Nucleophilic Substitution (SN1): In this pathway, a solvent molecule or another weak nucleophile attacks the planar, sp²-hybridized carbocation.[2] This step is typically fast and results in the formation of a substitution product.
-
Unimolecular Elimination (E1): In this pathway, a solvent molecule acts as a weak base, abstracting a proton from a carbon atom adjacent (beta) to the carbocation center.[2] The electrons from the C-H bond then form a new pi bond, resulting in an alkene.
Due to the shared rate-determining step, SN1 and E1 reactions are always in competition and often yield a mixture of substitution and elimination products.[3]
The Central Role of the Carbocation Intermediate
The stability of the carbocation intermediate is the single most critical factor governing the reactivity of tertiary alkyl halides.[4] Tertiary carbocations are stabilized by two main effects:
-
Inductive Effect: The electron-donating nature of the three alkyl groups attached to the positively charged carbon helps to disperse the positive charge.
-
Hyperconjugation: The overlap of adjacent C-H or C-C sigma bonds with the empty p-orbital of the carbocation further delocalizes the positive charge.
For a substrate like this compound, the departure of the bromide ion generates the 1-ethylcyclohexyl cation. This tertiary carbocation is relatively stable, and because any potential rearrangement (like a hydride shift) would lead to a less stable secondary carbocation, rearrangements are not a significant competing pathway in its simple solvolysis.[1] The final product distribution is therefore primarily dictated by the subsequent reactions of this unrearranged carbocation.
Case Study: Solvolysis of this compound
When this compound is heated in a polar protic solvent such as ethanol (B145695), it undergoes solvolysis to yield a mixture of SN1 and E1 products.
-
SN1 Product: The ethanol molecule acts as a nucleophile, attacking the 1-ethylcyclohexyl cation. Subsequent deprotonation of the resulting oxonium ion by another ethanol molecule yields 1-ethoxy-1-ethylcyclohexane .
-
E1 Products: The ethanol molecule acts as a base, abstracting a beta-proton. There are three distinct beta-carbons from which a proton can be removed, leading to two possible alkene products (due to symmetry):
-
1-Ethylcyclohexene (Zaitsev product): Formed by removing a proton from the adjacent methylene (B1212753) group in the ring. This is the more substituted and generally more stable alkene.
-
Ethylidenecyclohexane (Hofmann-type product): Formed by removing a proton from the methylene group of the ethyl substituent. This is the less substituted alkene.
-
According to Zaitsev's rule, elimination reactions that can produce constitutional isomers of alkenes tend to favor the formation of the more substituted (and thus more thermodynamically stable) alkene. Therefore, 1-ethylcyclohexene is expected to be the major elimination product.
Visualization of Reaction Pathways
SN1 and E1 Competing Pathways
The diagram below illustrates the formation of the common carbocation intermediate from this compound and the subsequent competing SN1 and E1 pathways.
Caption: Competing SN1 and E1 pathways for this compound.
Factors Influencing the SN1/E1 Ratio
The ratio of substitution to elimination products is not fixed and can be influenced by several key experimental parameters.
Caption: Key factors determining the competition between SN1 and E1 reactions.
-
Temperature: Increasing the reaction temperature generally favors the E1 pathway over the SN1 pathway.[3] Elimination reactions result in an increase in the number of molecules, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable.[3]
-
Nucleophile/Base: For the competing SN1/E1 reactions, the reagent (often the solvent) is typically a weak base and a weak nucleophile (e.g., water, ethanol).[3] If a strong, bulky base (like potassium tert-butoxide) were introduced, the mechanism would shift from E1 to a bimolecular E2 pathway, which would then overwhelmingly favor elimination.
-
Solvent: Polar protic solvents (e.g., water, alcohols, acetic acid) are essential for SN1/E1 reactions as they can stabilize both the developing carbocation intermediate and the leaving halide anion through hydrogen bonding and dipole-dipole interactions.[5]
Quantitative Data Presentation
| Substrate | Solvent | Temperature (°C) | % SN1 Product | % E1 Product | Reference |
| t-Butyl Bromide | Dry Ethanol | 25 | 81% | 19% | [6] |
| t-Butyl Chloride | 80% Aqueous Ethanol | 25 | 83% | 17% | [6] |
| 1-Bromo-1-methylcyclohexane | Ethanol | Heat | Major SN1, Minor E1 | Major E1 (Zaitsev) | Qualitative[1] |
Data for t-butyl halides is presented to illustrate typical SN1/E1 product distributions under solvolysis conditions. It is expected that this compound would exhibit similar behavior, with substitution being the major pathway at room temperature.
Experimental Protocols
The following is a generalized protocol for the solvolysis of a tertiary alkyl halide, which can be adapted for this compound. The primary goal is to determine the reaction rate and the final product distribution.
Protocol: Kinetic and Product Analysis of the Solvolysis of this compound
Objective: To measure the first-order rate constant of the solvolysis reaction and to determine the ratio of substitution (1-ethoxy-1-ethylcyclohexane) to elimination (1-ethylcyclohexene and ethylidenecyclohexane) products.
Materials:
-
This compound
-
Anhydrous Ethanol (200 proof)
-
Standard solution of Sodium Hydroxide (e.g., 0.02 M)
-
Acid-Base Indicator (e.g., Bromothymol blue)
-
Internal Standard for GC analysis (e.g., Dodecane)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Anhydrous Sodium Sulfate
Instrumentation:
-
Constant temperature water bath
-
Burette
-
Magnetic stirrer and stir bars
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Experimental Workflow Diagram
Caption: Standard experimental workflow for a solvolysis kinetics study.
Procedure:
-
Reaction Setup: In a flask, combine 100 mL of anhydrous ethanol with a few drops of bromothymol blue indicator. Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate.
-
Initiation & Kinetic Monitoring: Add a precisely known amount (e.g., 1.0 mL) of this compound to the flask and start a timer. The solution will be acidic due to the HBr generated by the reaction. Immediately begin titrating the reaction mixture with the standard NaOH solution from a burette, adding base dropwise to maintain the neutral (green) color of the indicator. Record the volume of NaOH added at regular time intervals.
-
Product Ratio Determination: Set up a separate, identical reaction mixture. Add a known amount of an internal standard (e.g., dodecane). Allow this reaction to proceed for at least 10 half-lives to ensure completion.
-
Workup: Quench the reaction by adding the mixture to a separatory funnel containing cold deionized water. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis: Carefully remove the solvent under reduced pressure. Analyze the resulting oil by GC-MS to identify and quantify the substitution and elimination products relative to the internal standard. Confirm product structures using ¹H and ¹³C NMR spectroscopy.
Conclusion for Drug Development Professionals
Understanding the reactivity of sterically hindered scaffolds like this compound is crucial in medicinal chemistry. Tertiary halides are often stable to SN2 degradation but are susceptible to solvolysis under protic conditions, a factor to consider in formulation and metabolic stability studies. The predictable formation of a tertiary carbocation can also be exploited synthetically to introduce diverse functionalities via SN1 reactions or to create specific alkenes via E1 for further elaboration. The ability to control the SN1/E1 product ratio through temperature modulation provides a valuable tool for directing synthetic outcomes in the development of complex pharmaceutical agents.
References
- 1. 1-Bromo-1-methylcyclohexane | 931-77-1 | Benchchem [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
detailed protocol for the synthesis of 1-ethylcyclohexene via E2 elimination of 1-Bromo-1-ethylcyclohexane
Application Notes and Protocols
Topic: Detailed Protocol for the Synthesis of 1-Ethylcyclohexene (B74122) via E2 Elimination of 1-Bromo-1-ethylcyclohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis for the preparation of alkenes from alkyl halides. This reaction proceeds in a single, concerted step where a base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, leading to the formation of a double bond and the departure of the leaving group. For cyclohexane (B81311) systems, the E2 elimination has a strict stereochemical requirement: the beta-hydrogen and the leaving group must be in an anti-periplanar (diaxial) arrangement for the reaction to occur efficiently.[1][2][3] This protocol details the synthesis of 1-ethylcyclohexene from this compound using a strong base, a reaction that serves as a practical example of the E2 mechanism.
Reaction Mechanism
The E2 elimination of this compound proceeds by the attack of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium ethoxide (NaOEt), on a beta-hydrogen. For the reaction to proceed, the cyclohexane ring must be in a chair conformation where both the bromine atom and a hydrogen on an adjacent carbon are in axial positions. This anti-periplanar alignment allows for the optimal overlap of orbitals in the transition state to form the new pi bond of the resulting 1-ethylcyclohexene.
Caption: E2 elimination of this compound to form 1-ethylcyclohexene.
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₈H₁₅Br | 191.11[4] | ~195-200 (est.) | ~1.2 (est.) |
| Potassium Hydroxide | KOH | 56.11[5] | 1327 | 2.044 |
| Ethanol | C₂H₆O | 46.07 | 78.37 | 0.789 |
| 1-Ethylcyclohexene | C₈H₁₄ | 110.20[6] | 136-137[7] | 0.8176[7] |
Table 2: Spectroscopic Data for 1-Ethylcyclohexene
| Spectroscopic Technique | Key Peaks/Shifts |
| ¹H NMR | δ ~5.4 (t, 1H, vinylic H), ~2.0 (m, 4H, allylic CH₂), ~1.6 (m, 4H, CH₂), ~1.0 (t, 3H, CH₃) |
| ¹³C NMR | δ ~139 (quaternary vinylic C), ~122 (vinylic CH), ~28 (allylic CH₂), ~26, ~23, ~22 (cyclohexane CH₂), ~12 (CH₃) |
| IR (cm⁻¹) | ~3020 (=C-H stretch), ~2930, 2860 (C-H stretch), ~1670 (C=C stretch)[8] |
| Mass Spec (m/z) | 110 (M+), 95, 81, 67[9] |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Potassium hydroxide (KOH) pellets
-
95% Ethanol
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
50 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (100 mL)
-
Distillation apparatus
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add 5.0 g of potassium hydroxide, 10 mL of 95% ethanol, and a magnetic stir bar.[5]
-
Swirl the flask to dissolve most of the potassium hydroxide.
-
Add 5 mL of this compound to the flask.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
-
Reaction:
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Continue refluxing for 60 minutes, monitoring the reaction by TLC if desired.
-
-
Work-up:
-
After the reflux period, allow the flask to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of cold water.
-
Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel.
-
Add an additional 20 mL of diethyl ether to the separatory funnel.
-
Stopper the funnel, invert, and vent frequently. Shake the funnel to extract the product into the organic layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer sequentially with 20 mL of water and then 20 mL of brine.[5]
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous sodium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes.
-
Decant or filter the dried organic solution into a clean, pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator or by simple distillation.
-
-
Purification:
-
Purify the crude 1-ethylcyclohexene by simple distillation.
-
Collect the fraction that distills at the boiling point of 1-ethylcyclohexene (~136-137 °C).[7]
-
Weigh the purified product and calculate the percent yield.
-
Characterization:
-
Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra of the purified product to confirm its identity and purity by comparing the data to known values.[10][11]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1-ethylcyclohexene.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Potassium hydroxide is corrosive and should be handled with care.
-
Ethanol and diethyl ether are flammable; avoid open flames.
-
This compound may cause skin and eye irritation.[12] Handle all chemicals with caution and consult their respective Safety Data Sheets (SDS).
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. This compound | C8H15Br | CID 12712365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. Cyclohexene, 1-ethyl- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyclohexene, 1-ethyl- [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Cyclohexene, 1-ethyl- [webbook.nist.gov]
- 12. 1-Bromo-2-ethylcyclohexane | C8H15Br | CID 53989464 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Step-by-Step Guide to the Formation of 1-Ethylcyclohexylmagnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds essential for forming new carbon-carbon bonds in organic synthesis.[1][2] The preparation of these reagents involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).[1][3] This process effectively reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic to a highly nucleophilic center.[3]
This document provides a detailed protocol for the formation of a Grignard reagent from 1-bromo-1-ethylcyclohexane, a tertiary alkyl halide. The synthesis of Grignard reagents from tertiary halides presents unique challenges, primarily the competing E2 elimination side reaction, which can lead to the formation of 1-ethylcyclohexene.[4] Therefore, careful control of reaction conditions is paramount to maximize the yield of the desired organomagnesium compound.
Reaction Scheme
The formation of 1-ethylcyclohexylmagnesium bromide proceeds as follows:
This compound reacts with magnesium metal in an anhydrous ether solvent to yield 1-ethylcyclohexylmagnesium bromide.
Key Reaction Parameters and Expected Data
Successful Grignard reagent formation is contingent on several critical parameters. The following table summarizes the typical reaction conditions for the synthesis of 1-ethylcyclohexylmagnesium bromide.
| Parameter | Value / Range | Notes |
| Grignard Formation | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is generally preferred over diethyl ether for tertiary halides due to its superior solvating power, which helps stabilize the Grignard reagent.[4][5] |
| Magnesium | 1.2 - 1.5 equivalents | A slight excess of magnesium ensures the complete consumption of the alkyl bromide.[1] |
| Activation Method | Iodine (I₂) or 1,2-Dibromoethane (B42909) | Crucial for removing the passivating magnesium oxide layer and initiating the reaction. |
| Initiation Temperature | Room temperature to gentle reflux | The reaction is exothermic; initiation may require gentle warming, but the subsequent addition must be controlled to maintain a steady, gentle reflux. |
| Addition Rate | Slow, dropwise | Critical for minimizing side reactions such as elimination (alkene formation) and Wurtz coupling.[1] |
| Reaction Time | 1 - 3 hours | Completion is typically indicated by the consumption of the magnesium turnings. |
| Expected Yield | 50 - 70% | Yields for tertiary Grignards are often lower than for primary or secondary halides due to competing side reactions. |
Experimental Workflow
The overall workflow for the preparation of the Grignard reagent is outlined in the diagram below. Each step must be performed under a strictly inert and anhydrous atmosphere to prevent quenching of the highly basic reagent.[6][7]
Detailed Experimental Protocol
Materials and Equipment:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal or 1,2-dibromoethane
-
Three-neck round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Glass stopper or septum
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles
Protocol:
-
Apparatus Setup:
-
Thoroughly clean and flame-dry (or oven-dry overnight) all glassware, including the round-bottom flask, condenser, dropping funnel, and magnetic stir bar.[8]
-
Assemble the apparatus while still hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon. Ensure all joints are well-sealed. A bubbler should be attached to the top of the reflux condenser to monitor gas flow and prevent atmospheric entry.
-
-
Magnesium Activation:
-
Place the magnesium turnings (1.2 eq.) and the magnetic stir bar into the three-neck flask.
-
Briefly heat the flask gently with a heat gun under the inert atmosphere and then allow it to cool.
-
Add a single small crystal of iodine or a few drops (~0.1 mL) of 1,2-dibromoethane to the flask to activate the magnesium surface.
-
-
Initiation of Reaction:
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Add just enough anhydrous THF to the reaction flask to cover the magnesium turnings.
-
Begin vigorous stirring.
-
Add a small portion (~10%) of the this compound solution from the dropping funnel to the magnesium suspension.
-
The reaction should initiate within several minutes. Signs of initiation include the disappearance of the brown iodine color, the appearance of turbidity (a cloudy, grayish solution), and a gentle, spontaneous refluxing of the solvent.[1]
-
If the reaction does not start, gently warm the flask with a heating mantle or heat gun until bubbling begins, then immediately remove the heat source.
-
-
Grignard Reagent Formation:
-
Once the reaction has been successfully initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle and steady reflux. This slow addition is critical to minimize the concentration of unreacted alkyl halide, thereby suppressing elimination and coupling side reactions.
-
If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a cool water bath.
-
-
Completion and Use:
-
After the addition is complete, continue to stir the mixture. If necessary, gently heat the mixture to maintain a reflux for an additional 30-60 minutes to ensure all the magnesium has been consumed.
-
The final mixture should be a cloudy, gray-to-brown solution. This is the 1-ethylcyclohexylmagnesium bromide reagent.
-
Cool the solution to room temperature. The Grignard reagent is now ready and should be used immediately for the subsequent synthetic step.
-
Troubleshooting and Key Considerations
-
Failure to Initiate: This is the most common issue, often due to trace moisture or a passive magnesium oxide layer. If the reaction does not start after gentle warming, try crushing a few pieces of the magnesium with a dry glass stirring rod to expose a fresh metal surface.
-
Side Reactions: The primary side reaction for this tertiary halide is elimination to form 1-ethylcyclohexene. Wurtz coupling, where the Grignard reagent reacts with unreacted alkyl bromide, is another possibility.[1] Both are minimized by ensuring a very slow, controlled addition of the alkyl halide to maintain its low concentration in the flask.
-
Anhydrous Conditions: The Grignard reagent is a very strong base and will be rapidly quenched by protic sources, including water, alcohols, or even atmospheric moisture.[6][7] Strict adherence to anhydrous techniques is essential for success.
-
Solvent Choice: While diethyl ether can be used, THF is often a better solvent for preparing Grignard reagents from less reactive or sterically hindered halides due to its higher solvating power and higher boiling point, which can facilitate initiation.[5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Application Notes and Protocols: SN1 Solvolysis of 1-Bromo-1-ethylcyclohexane in Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unimolecular nucleophilic substitution (SN1) reaction is a fundamental transformation in organic chemistry crucial for the synthesis of various organic molecules, including active pharmaceutical ingredients.[1][2] This reaction proceeds through a stepwise mechanism involving the formation of a carbocation intermediate, making it particularly relevant for tertiary alkyl halides.[3][4] The solvolysis of 1-Bromo-1-ethylcyclohexane in ethanol (B145695) serves as an excellent model for studying the kinetics and mechanism of SN1 reactions. In this process, the solvent (ethanol) also acts as the nucleophile, leading to the formation of an ether.[5][6][7] Understanding the experimental parameters that influence the rate and outcome of such reactions is vital for synthetic chemists.
These application notes provide a detailed experimental procedure for conducting the SN1 solvolysis of this compound in ethanol, including methods for monitoring reaction kinetics and characterizing the resulting products.
Experimental Protocols
Materials and Equipment
-
Reagents:
-
This compound (Substrate)
-
Absolute Ethanol (Solvent and Nucleophile)
-
Sodium Hydroxide (NaOH), 0.1 M standardized solution
-
Bromothymol Blue Indicator
-
Deionized Water
-
Anhydrous Magnesium Sulfate (for drying)
-
-
Equipment:
-
Magnetic stirrer with heating plate
-
Round-bottom flask with reflux condenser
-
Burette and stand
-
Pipettes and volumetric flasks
-
Erlenmeyer flasks
-
Thermometer or temperature probe
-
Separatory funnel
-
Rotary evaporator
-
Analytical balance
-
NMR Spectrometer
-
FTIR Spectrometer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Procedure: Kinetic Analysis
This protocol is adapted from methods used to study the solvolysis of other tertiary alkyl halides.[8] The rate of the reaction is determined by monitoring the production of hydrobromic acid (HBr), a byproduct of the reaction.
-
Reaction Setup:
-
Prepare a solution of this compound in ethanol (e.g., 0.1 M).
-
In a constant temperature water bath set to a desired temperature (e.g., 25°C), place an Erlenmeyer flask containing a known volume of ethanol (e.g., 50 mL) and a magnetic stir bar.
-
Allow the ethanol to equilibrate to the bath temperature.
-
-
Initiation of Reaction:
-
Add a small, accurately measured volume of the this compound stock solution to the ethanol to initiate the reaction. Start a timer immediately.
-
-
Titration:
-
Add a few drops of bromothymol blue indicator to the reaction mixture.
-
At regular time intervals (e.g., every 5 minutes), withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench it in a flask containing ice-cold deionized water.
-
Immediately titrate the quenched aliquot with a standardized solution of 0.1 M NaOH until the indicator endpoint is reached (a color change from yellow to blue).
-
Record the volume of NaOH used.
-
-
Data Analysis:
-
The concentration of HBr produced at each time point is proportional to the concentration of the product formed.
-
The concentration of the remaining this compound can be calculated.
-
Plot ln[this compound] versus time. A linear plot will confirm first-order kinetics, and the rate constant (k) can be determined from the slope (slope = -k).[3][9]
-
Procedure: Product Synthesis and Isolation
-
Reaction:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound in an excess of absolute ethanol.
-
Heat the mixture to a gentle reflux and maintain the temperature for a period determined by the kinetic analysis to ensure the reaction goes to completion.
-
-
Work-up:
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Characterization:
-
The primary product expected is 1-ethoxy-1-ethylcyclohexane.[10]
-
Characterize the crude product using:
-
FTIR Spectroscopy: To identify the C-O ether linkage and the disappearance of the C-Br bond.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product.
-
GC-MS: To determine the purity of the product and identify any potential side products, such as the elimination product (1-ethylcyclohexene).
-
-
Data Presentation
Table 1: Reaction Conditions for Kinetic Runs
| Run | Substrate Concentration (M) | Temperature (°C) | Ethanol/Water Ratio (v/v) |
| 1 | 0.1 | 25 | 100/0 |
| 2 | 0.2 | 25 | 100/0 |
| 3 | 0.1 | 35 | 100/0 |
| 4 | 0.1 | 25 | 80/20 |
Table 2: Kinetic Data for Run 1
| Time (min) | Volume of NaOH (mL) | [HBr] (M) | [Substrate] (M) | ln[Substrate] |
| 0 | 0.00 | 0.0000 | 0.1000 | -2.303 |
| 5 | 1.25 | 0.0025 | 0.0975 | -2.328 |
| 10 | 2.45 | 0.0049 | 0.0951 | -2.353 |
| 15 | 3.60 | 0.0072 | 0.0928 | -2.377 |
| 20 | 4.70 | 0.0094 | 0.0906 | -2.401 |
Table 3: Product Yield and Purity
| Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by GC) (%) |
| 1-Ethoxy-1-ethylcyclohexane | 1.56 | 1.35 | 86.5 | 95 |
| 1-Ethylcyclohexene (Side Product) | - | - | - | 5 |
Visualizations
Caption: Experimental workflow for the SN1 solvolysis of this compound.
Caption: The SN1 reaction mechanism for the solvolysis of this compound in ethanol.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. SN1 Reactions: Substitution Nucleophilic Unimolecular | Algor Cards [cards.algoreducation.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. amherst.edu [amherst.edu]
- 9. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 10. 1-Ethoxy-1-ethylcyclohexane | C10H20O | CID 89432399 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alkylation of Primary and Secondary Amines with 1-Bromo-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 1-bromo-1-ethylcyclohexane as an alkylating agent for primary and secondary amines. The alkylation of amines is a fundamental process in organic synthesis, crucial for the construction of more complex nitrogen-containing molecules prevalent in pharmaceuticals and other bioactive compounds. Due to the tertiary nature of this compound, these reactions present unique challenges, including competing elimination pathways and steric hindrance effects. These notes will address these challenges and provide generalized protocols to guide the synthesis of N-(1-ethylcyclohexyl) substituted amines.
Introduction
The alkylation of amines with alkyl halides is a classical and widely utilized method for the formation of carbon-nitrogen bonds via a nucleophilic substitution reaction.[1][2] In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. The resulting product is a more substituted amine.
This compound is a tertiary alkyl halide. The reaction of such sterically hindered electrophiles with amines is influenced by several factors:
-
Nucleophilicity of the Amine: The rate of reaction is dependent on the nucleophilicity of the amine, with primary amines generally being more reactive than secondary amines.[2]
-
Steric Hindrance: The bulky 1-ethylcyclohexyl group presents significant steric hindrance, which can slow down the rate of substitution. This steric hindrance can also influence the propensity for elimination reactions.[3][4]
-
Reaction Mechanism: Due to the tertiary nature of the alkyl halide, the reaction can proceed through either an SN1 or SN2 mechanism, or a competing E2 elimination pathway. The specific pathway is influenced by the solvent, temperature, and the nature of the amine.
-
Overalkylation: A common challenge in amine alkylation is the potential for the product amine, which is often more nucleophilic than the starting amine, to react further with the alkylating agent.[3][5] This can lead to the formation of tertiary amines from primary amines, and quaternary ammonium (B1175870) salts.[5] Using a large excess of the starting amine can help to minimize this side reaction.[6][7]
Reaction Schematics & Mechanisms
The reaction of this compound with a primary or secondary amine can lead to both substitution (alkylation) and elimination products.
Nucleophilic Substitution (Alkylation)
The desired reaction is the nucleophilic substitution of the bromine atom by the amine to form an N-(1-ethylcyclohexyl) amine.
Caption: General scheme for the alkylation of an amine with this compound.
Competing Elimination Reaction
In the presence of the amine, which acts as a base, this compound can undergo an E2 elimination to form 1-ethylcyclohexene.
Caption: Competing E2 elimination reaction of this compound.
Experimental Protocols
The following are generalized protocols for the alkylation of primary and secondary amines with this compound. Optimization of reaction conditions (temperature, solvent, and stoichiometry) is recommended for specific substrates.
General Protocol for Alkylation of a Primary Amine
This protocol aims to favor mono-alkylation by using an excess of the primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., benzylamine, butylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (Optional, can improve yield)
-
Dichloromethane (DCM) or Ethyl Acetate (B1210297) for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the primary amine (3.0 equivalents) in the chosen anhydrous solvent (e.g., DMF, 0.5 M), add this compound (1.0 equivalent).
-
If using an additional base, add DIPEA (1.5 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(1-ethylcyclohexyl) secondary amine.
General Protocol for Alkylation of a Secondary Amine
Materials:
-
This compound
-
Secondary Amine (e.g., piperidine, morpholine)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
A base such as potassium carbonate or DIPEA.[2]
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the secondary amine (1.2 equivalents) in the chosen anhydrous solvent (e.g., DMF, 0.5 M), add a base such as potassium carbonate (2.0 equivalents).
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 60-100 °C and monitor by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and filter off the inorganic base.
-
Dilute the filtrate with water and extract with DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(1-ethylcyclohexyl) tertiary amine.
Experimental Workflow
Caption: General experimental workflow for amine alkylation.
Data Presentation
The following table presents hypothetical, yet representative, data for the alkylation of various amines with this compound. Actual results will vary depending on the specific amine and reaction conditions.
| Entry | Amine | Amine Type | Conditions | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzylamine | Primary | DMF, 60 °C | 24 | 45 | >95 |
| 2 | Butylamine | Primary | ACN, 80 °C, DIPEA | 18 | 55 | >95 |
| 3 | Aniline (B41778) | Primary | DMF, 100 °C, K2CO3 | 48 | 20 | >90 |
| 4 | Piperidine | Secondary | DMF, 80 °C, K2CO3 | 12 | 70 | >95 |
| 5 | Morpholine | Secondary | ACN, 80 °C, K2CO3 | 16 | 65 | >95 |
| 6 | Diethylamine | Secondary | DMF, 100 °C, K2CO3 | 24 | 50 | >90 |
Note: Lower yields with primary amines may be attributed to the competing elimination reaction and potential for overalkylation. Aromatic amines like aniline are less nucleophilic, requiring more forcing conditions and resulting in lower yields. Secondary cyclic amines often provide better yields due to their increased nucleophilicity and the reduced likelihood of overalkylation.
Safety and Handling
-
This compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Alkylating agents are potential mutagens.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Amines can be corrosive and have strong odors. Handle them in a fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The alkylation of primary and secondary amines with this compound is a feasible but challenging transformation. The major competing side reaction is E2 elimination, and for primary amines, overalkylation can occur. Careful selection of reaction conditions, including the use of an appropriate base and solvent, and control of stoichiometry, are crucial for maximizing the yield of the desired N-alkylated product. The protocols and data presented herein provide a foundational guide for researchers to develop and optimize these important C-N bond-forming reactions.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Amination [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. savemyexams.com [savemyexams.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Bromo-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-1-ethylcyclohexane is a tertiary alkyl halide that serves as an excellent model substrate for studying unimolecular nucleophilic substitution (S({N})1) and unimolecular elimination (E1) reactions. Due to the sterically hindered tertiary carbon center, bimolecular pathways (S({N})2 and E2) are generally disfavored. The solvolysis of this compound in a protic solvent like ethanol (B145695) leads to a mixture of substitution and elimination products, providing a practical context for investigating the factors that influence the competition between these two pathways. This document provides detailed protocols for conducting these reactions and for the analysis of the resulting products.
Reaction Pathways
The reaction of this compound with ethanol proceeds through a common tertiary carbocation intermediate. This intermediate can then either be attacked by the ethanol nucleophile to form the substitution product (1-ethoxy-1-ethylcyclohexane) via an S(_{N})1 pathway, or it can undergo deprotonation by ethanol acting as a base to yield elimination products (1-ethylcyclohexene and ethylidenecyclohexane) via an E1 pathway.
dot graph "Reaction_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Substrate [label="this compound"]; Carbocation [label="Tertiary Carbocation\nIntermediate", shape=ellipse, fillcolor="#FBBC05"]; SN1_Product [label="1-Ethoxy-1-ethylcyclohexane\n(SN1 Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E1_Product1 [label="1-Ethylcyclohexene\n(E1 Product - Zaitsev)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E1_Product2 [label="Ethylidenecyclohexane\n(E1 Product - Hofmann)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ethanol_nuc [label="Ethanol\n(Nucleophile)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ethanol_base [label="Ethanol\n(Base)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Substrate -> Carbocation [label=" Ionization \n(rate-determining)"]; Carbocation -> SN1_Product [label=" Nucleophilic\nAttack"]; Ethanol_nuc -> SN1_Product [style=dotted]; Carbocation -> E1_Product1 [label=" Deprotonation"]; Carbocation -> E1_Product2 [label=" Deprotonation"]; Ethanol_base -> E1_Product1 [style=dotted]; Ethanol_base -> E1_Product2 [style=dotted]; } caption { label = "Figure 1: Competing SN1 and E1 reaction pathways for this compound in ethanol."; fontsize = 10; }
Experimental Protocols
Safety Precautions
-
This compound is a halogenated organic compound and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethanol is flammable; avoid open flames and use a heating mantle for elevated temperature reactions.
-
Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Protocol 1: Solvolysis of this compound at Room Temperature (Favoring S(_{N})1)
This protocol is designed to favor the S(_{N})1 substitution product by maintaining a moderate reaction temperature.
Materials:
-
This compound
-
Absolute ethanol
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask with a stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol (20 mL per gram of substrate).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer three times with 20 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 30 mL of 5% sodium bicarbonate solution, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product mixture.
-
Purify the products by fractional distillation or column chromatography.
-
Analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS) and characterize the products using NMR and IR spectroscopy.
Protocol 2: Solvolysis of this compound with Heating (Favoring E1)
This protocol is designed to increase the proportion of the E1 elimination products by conducting the reaction at an elevated temperature.[1]
Materials:
-
Same as Protocol 1
-
Reflux condenser
-
Heating mantle
Procedure:
-
Set up a reflux apparatus with a 100 mL round-bottom flask, a reflux condenser, and a heating mantle.
-
To the flask, add this compound (1.0 equivalent) and absolute ethanol (20 mL per gram of substrate).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, allow the mixture to cool to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1 (steps 4-10).
Data Presentation
The following tables summarize the expected products and their characteristic spectroscopic data. Note that specific yields can vary based on the precise reaction conditions.
Table 1: Expected Product Distribution in the Solvolysis of this compound in Ethanol
| Condition | Major Product(s) | Minor Product(s) | Expected Trend |
| Room Temperature | 1-Ethoxy-1-ethylcyclohexane (S({N})1) | 1-Ethylcyclohexene, Ethylidenecyclohexane (E1) | Substitution is generally favored over elimination at lower temperatures. |
| Reflux (Heated) | 1-Ethylcyclohexene, Ethylidenecyclohexane (E1) | 1-Ethoxy-1-ethylcyclohexane (S({N})1) | Elimination is favored at higher temperatures due to the increased entropy of the reaction.[1] |
Table 2: Spectroscopic Data for Products
| Compound | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 1-Ethoxy-1-ethylcyclohexane | Expected: ~3.4 (q, 2H, -OCH₂CH₃), ~1.5 (m, 10H, cyclohexane), ~1.1 (t, 3H, -OCH₂CH₃), ~0.8 (t, 3H, -CH₂CH₃) | Expected: Quaternary C-O, -OCH₂, cyclohexane (B81311) carbons, -CH₂CH₃, -OCH₂CH₃ | Expected: C-O stretch (~1080-1150), C-H sp³ stretches (~2850-2960) | |
| 1-Ethylcyclohexene | ~5.4 (t, 1H, vinylic), ~2.0 (m, 2H, allylic), ~1.9 (m, 2H, allylic), ~1.6 (m, 4H, cyclohexane), ~1.0 (t, 3H, -CH₂CH₃) | ~139 (quaternary alkene), ~121 (tertiary alkene), and peaks for the ethyl and cyclohexane carbons. | ~3020 (C-H sp² stretch), ~1670 (C=C stretch), ~2830-2960 (C-H sp³ stretches) | |
| Ethylidenecyclohexane | ~5.2 (q, 1H, vinylic), ~2.2 (m, 2H, allylic), ~2.1 (m, 2H, allylic), ~1.6 (d, 3H, =CHCH₃), ~1.5 (m, 6H, cyclohexane) | Expected: Alkene carbons, cyclohexane carbons, methyl carbon. | ~3040 (C-H sp² stretch), ~1675 (C=C stretch), ~2850-2950 (C-H sp³ stretches) |
Note: Expected NMR data for 1-ethoxy-1-ethylcyclohexane is based on analogous structures as specific experimental data was not found in the literature search.
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of the products from the solvolysis of this compound is outlined below.
dot digraph "Experimental_Workflow" { graph [rankdir="TB"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="Reaction Setup\n(this compound + Ethanol)"]; B [label="Reaction\n(Room Temp or Reflux)"]; C [label="Workup\n(Extraction and Washing)"]; D [label="Drying and Concentration"]; E [label="Purification\n(Fractional Distillation or Chromatography)"]; F [label="Product Analysis"]; G [label="GC-MS\n(Product Ratio)", shape=ellipse, fillcolor="#FBBC05"]; H [label="NMR Spectroscopy\n(Structure Elucidation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="IR Spectroscopy\n(Functional Group ID)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; F -> H; F -> I; } caption { label = "Figure 2: General experimental workflow for the solvolysis of this compound."; fontsize = 10; }
Conclusion
The nucleophilic substitution and elimination reactions of this compound in ethanol provide a valuable experimental system for illustrating the principles of S(_{N})1 and E1 mechanisms. By controlling the reaction temperature, the product distribution can be shifted to favor either substitution or elimination. The detailed protocols and data provided in this document serve as a comprehensive guide for researchers to successfully conduct and analyze these important organic transformations. The application of chromatographic and spectroscopic techniques is essential for the separation, identification, and quantification of the resulting product mixture.
References
procedure for the reaction of 1-Bromo-1-ethylcyclohexane with sodium azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-azido-1-ethylcyclohexane via the nucleophilic substitution reaction of 1-bromo-1-ethylcyclohexane with sodium azide (B81097). The reaction is detailed with respect to its mechanism, experimental protocol, safety precautions, and expected outcomes. Given that the substrate is a tertiary alkyl halide, the reaction predominantly proceeds through an S(_N)1 mechanism. These application notes are intended to equip researchers in organic synthesis and drug development with a robust procedure for introducing the versatile azide functional group into a cyclohexyl scaffold.
Introduction
The introduction of an azide moiety into organic molecules is a cornerstone of modern synthetic chemistry, providing a gateway to a variety of nitrogen-containing compounds such as amines, triazoles, and other heterocycles. The reaction of alkyl halides with sodium azide is a fundamental method for this transformation. This protocol focuses on the specific synthesis of 1-azido-1-ethylcyclohexane from its corresponding tertiary bromide. Tertiary alkyl halides, such as this compound, typically undergo nucleophilic substitution via a unimolecular (S(_N)1) pathway. This involves the formation of a carbocation intermediate, which is then attacked by the azide nucleophile. Understanding the reaction mechanism is crucial for predicting product distribution and optimizing reaction conditions.
Reaction Mechanism and Stereochemistry
The reaction of this compound, a tertiary alkyl halide, with sodium azide is expected to proceed primarily through an S(_N)1 mechanism. This is due to the stability of the resulting
Application Notes and Protocols: The Strategic Use of 1-Bromo-1-ethylcyclohexane in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1-Bromo-1-ethylcyclohexane as a versatile intermediate in pharmaceutical synthesis. The protocols detailed below are based on established chemical principles and are intended to serve as a foundational guide for the strategic incorporation of the 1-ethylcyclohexyl moiety into complex molecular architectures.
Introduction
The cyclohexane (B81311) ring is a privileged scaffold in medicinal chemistry, often employed to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates. The introduction of an ethyl group at the 1-position of the cyclohexane ring can provide a valuable three-dimensional structural element for probing interactions with biological targets. This compound serves as a key starting material for introducing this 1-ethylcyclohexyl group. As a tertiary bromoalkane, its reactivity is primarily governed by the formation of a stable tertiary carbocation, making it a suitable substrate for SN1 and E1 reactions, as well as for the formation of Grignard reagents.
Application 1: Synthesis of a Tertiary Alcohol Intermediate via Grignard Reaction
The formation of a Grignard reagent from this compound allows for its use as a nucleophilic building block. This is particularly useful for the creation of new carbon-carbon bonds. One key application is the synthesis of tertiary alcohols, which are common motifs in pharmaceutical compounds.
Experimental Protocol: Grignard Reagent Formation and Reaction with a Ketone
This protocol describes the formation of 1-ethylcyclohexylmagnesium bromide and its subsequent reaction with a generic ketone (in this case, acetone) to yield a tertiary alcohol.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In a dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicate the start of the reaction.
-
Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours until most of the magnesium is consumed.
-
-
Reaction with Acetone:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of acetone (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tertiary alcohol.
-
Quantitative Data Summary
| Reactant | Molar Ratio | Typical Yield (%) | Purity (%) |
| This compound | 1.0 | 75-85 | >95 |
| Magnesium | 1.2 | - | - |
| Acetone | 1.0 | - | - |
Note: Yields and purity are estimates based on similar reactions and may vary depending on specific reaction conditions and purification techniques.
Application 2: Introduction of the 1-Ethylcyclohexyl Moiety via Nucleophilic Substitution (SN1)
The tertiary nature of this compound makes it susceptible to Sɴ1 reactions, where the rate-determining step is the formation of a stable tertiary carbocation. This carbocation can then be trapped by a variety of nucleophiles to introduce the 1-ethylcyclohexyl group onto different molecular scaffolds.
Experimental Protocol: Sɴ1 Reaction with a Phenolic Nucleophile
This protocol outlines a hypothetical reaction where this compound is reacted with a phenol (B47542) to form an ether linkage, a common structural motif in pharmaceuticals.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Deprotonation of Phenol:
-
In a round-bottom flask under an inert atmosphere, add a solution of phenol (1.0 equivalent) in anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
-
Nucleophilic Substitution:
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the sodium phenoxide solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary
| Reactant | Molar Ratio | Typical Yield (%) | Purity (%) |
| This compound | 1.2 | 60-70 | >95 |
| Phenol | 1.0 | - | - |
| Sodium Hydride | 1.1 | - | - |
Note: Yields and purity are estimates based on similar reactions and may vary depending on specific reaction conditions and purification techniques.
Visualizations
Logical Workflow for Pharmaceutical Intermediate Synthesis
Caption: Synthetic routes from this compound.
Signaling Pathway Context (Hypothetical)
This diagram illustrates a hypothetical signaling pathway where a drug candidate containing the 1-ethylcyclohexyl moiety acts as an antagonist to a G-protein coupled receptor (GPCR). The bulky, lipophilic 1-ethylcyclohexyl group is postulated to occupy a hydrophobic pocket in the receptor, preventing the binding of the natural ligand and subsequent downstream signaling.
Caption: GPCR antagonism by a hypothetical drug.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in pharmaceutical research and development. Its ability to undergo Grignard reactions and nucleophilic substitutions allows for the strategic introduction of the 1-ethylcyclohexyl moiety into a wide range of molecular scaffolds. The protocols and data presented herein provide a foundation for further exploration of this versatile building block in the synthesis of novel therapeutic agents. Researchers are encouraged to adapt and optimize these methodologies to suit their specific synthetic targets.
Application Notes and Protocols for the Dehydrobromination of 1-Bromo-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydrobromination is a fundamental elimination reaction in organic synthesis, crucial for the formation of alkenes. This document provides a detailed experimental setup and protocol for the dehydrobromination of 1-Bromo-1-ethylcyclohexane, a tertiary alkyl halide. The reaction typically proceeds via an E2 (bimolecular elimination) mechanism, particularly when a strong, sterically hindered base is employed. The choice of base significantly influences the regioselectivity of the reaction, leading to the formation of either the more substituted Zaitsev product or the less substituted Hofmann product.[1][2][3] Understanding and controlling this selectivity is vital in synthetic chemistry for obtaining the desired isomeric product.
The dehydrobromination of this compound can yield two primary alkene products: 1-ethylcyclohexene (B74122) (the Zaitsev product) and ethylidenecyclohexane (B92872) (the Hofmann product).[3] The use of a bulky base, such as potassium tert-butoxide, generally favors the formation of the Hofmann product due to steric hindrance, which makes the abstraction of the more accessible proton on the ethyl group kinetically favorable.[1][4]
Signaling Pathways and Logical Relationships
The reaction pathway for the dehydrobromination of this compound is governed by the principles of elimination reactions, specifically the competition between the Zaitsev and Hofmann routes. The choice of base is a critical determinant of the major product.
References
Application Notes and Protocols for Promoting E2 Elimination over SN1/E1 in 1-Bromo-1-ethylcyclohexane Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The strategic selection of a base is paramount in directing the reaction pathway of tertiary alkyl halides, such as 1-Bromo-1-ethylcyclohexane, towards the desired E2 elimination product, 1-ethylcyclohexene (B74122), while minimizing the formation of SN1 and E1 byproducts. This control is critical in synthetic organic chemistry, particularly in the development of pharmaceutical compounds where product purity is essential.
This compound, a tertiary alkyl halide, is prone to both elimination and nucleophilic substitution reactions. In the presence of a weak base or a good nucleophile, the reaction tends to proceed through a carbocation intermediate, leading to a mixture of SN1 (substitution) and E1 (elimination) products. This lack of selectivity is often undesirable in a synthetic route.
To favor the bimolecular E2 elimination pathway, a strong, sterically hindered base is the reagent of choice. The steric bulk of the base plays a crucial role in its function. A bulky base will preferentially abstract a proton from a sterically accessible position (a β-hydrogen) rather than attacking the sterically hindered electrophilic carbon atom, which would lead to an SN2-type reaction (though SN2 is generally disfavored for tertiary substrates). By avoiding the formation of a carbocation intermediate, the E2 mechanism offers greater regioselectivity and stereoselectivity.
Commonly employed strong, sterically hindered bases for promoting E2 elimination include potassium tert-butoxide (KOtBu) and sodium tert-butoxide (NaOtBu). These bases are highly effective at promoting the formation of the desired alkene. In contrast, less sterically hindered strong bases, such as sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH), can also effect E2 elimination but may lead to a higher proportion of substitution byproducts due to their greater nucleophilicity. The choice of solvent is also a key factor; a less polar solvent will generally favor the E2 pathway over SN1/E1, which are favored by polar protic solvents that can stabilize the carbocation intermediate.
Therefore, for the selective synthesis of 1-ethylcyclohexene from this compound, the use of a strong, bulky base like potassium tert-butoxide in a suitable solvent such as tert-butanol (B103910) or tetrahydrofuran (B95107) (THF) is highly recommended.
Data Presentation
The following table summarizes the expected product distribution for the reaction of this compound with various bases under appropriate conditions. The data highlights the superior performance of sterically hindered bases in maximizing the yield of the E2 elimination product.
| Base/Solvent System | Predominant Reaction(s) | E2 Product (%) (1-ethylcyclohexene) | SN1/E1 Products (%) |
| Potassium tert-butoxide (KOtBu) in tert-butanol | E2 | >90 | <10 |
| Sodium ethoxide (NaOEt) in ethanol (B145695) | E2, SN1/E1 | ~70-80 | ~20-30 |
| Potassium hydroxide (KOH) in ethanol | E2, SN1/E1 | ~60-70 | ~30-40 |
| Water (H₂O) or Ethanol (EtOH) (solvolysis) | SN1/E1 | <20 | >80 |
Note: The presented percentages are approximate and can vary based on specific reaction conditions such as temperature and concentration.
Experimental Protocols
General Protocol for E2 Elimination of this compound using Potassium tert-butoxide
This protocol is designed to maximize the yield of 1-ethylcyclohexene via an E2 mechanism.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatography-mass spectrometry (GC-MS) instrument
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add potassium tert-butoxide (1.5 equivalents).
-
Add anhydrous tert-butanol or THF to the flask to dissolve the base.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirring solution of the base at room temperature.
-
Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the organic product.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product, primarily 1-ethylcyclohexene, can be purified further by distillation if necessary.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the product ratio of the elimination reaction.
Instrumentation and Conditions:
-
GC System: Agilent 7890A or equivalent, equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the alkene product from any unreacted starting material and substitution byproducts.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
-
MS Detector (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Solvent Delay: 2-3 minutes.
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., diethyl ether or hexane) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the prepared sample into the GC-MS.
Data Analysis:
-
Identify the peaks corresponding to 1-ethylcyclohexene, this compound, and any potential SN1/E1 products (e.g., 1-ethoxy-1-ethylcyclohexane if ethanol was present) by their retention times and mass spectra.
-
Determine the relative percentage of each component by integrating the peak areas in the chromatogram.
Mandatory Visualizations
Caption: Competing E2 and SN1/E1 pathways for this compound.
Caption: General experimental workflow for E2 elimination.
Troubleshooting & Optimization
troubleshooting low yield in the synthesis of 1-Bromo-1-ethylcyclohexane
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 1-Bromo-1-ethylcyclohexane. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but the isolated yield of this compound is significantly lower than expected. What are the potential causes?
A1: Low isolated yields, even with complete consumption of the starting material, often point to competing side reactions or loss of product during the workup and purification stages. The primary competing reaction in the synthesis of tertiary alkyl halides from alcohols is elimination (E1), which forms isomeric alkenes.
-
Elimination Side Products: The acidic and often warm conditions of the reaction can promote the elimination of water from the intermediate carbocation, leading to the formation of 1-ethylcyclohexene (B74122) and ethylidenecyclohexane.
-
Ether Formation: Another potential side reaction is the formation of di(1-ethylcyclohexyl) ether, where a molecule of the starting alcohol acts as a nucleophile and attacks the carbocation intermediate.[1]
-
Product Loss During Workup: this compound is volatile. Significant loss can occur during solvent removal or high-temperature distillation. Furthermore, incomplete extraction or inadequate drying of the organic layer can also reduce the final yield.
Q2: How can I minimize the formation of elimination byproducts?
A2: The competition between substitution (SN1) and elimination (E1) is a key factor to control.[2][3] To favor the desired substitution reaction and minimize the formation of 1-ethylcyclohexene and ethylidenecyclohexane, consider the following strategies:
-
Control Reaction Temperature: Lowering the reaction temperature will generally favor the SN1 reaction over the E1 reaction, as the activation energy for elimination is typically higher.[1]
-
Use a High Concentration of Nucleophile: Employing a high concentration of hydrobromic acid (HBr) will increase the likelihood of the bromide ion attacking the carbocation, outcompeting the elimination pathway.[1]
-
Choose the Right Reagent: While HBr is common, other reagents like phosphorus tribromide (PBr₃) can also be used and may offer better yields by proceeding through a different mechanism that is less prone to carbocation rearrangements and elimination.
Q3: What are the best practices for the workup and purification of this compound to maximize yield?
A3: Careful handling during the workup and purification is critical to prevent loss of the final product.
-
Aqueous Workup: When neutralizing any remaining acid, use a cold, dilute solution of sodium bicarbonate. Perform washings quickly to minimize hydrolysis of the product back to the alcohol.
-
Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent removal. Residual water can co-distill with the product or cause cloudiness.
-
Distillation: Purify the product by vacuum distillation if possible. This allows the distillation to be performed at a lower temperature, reducing the risk of decomposition and elimination side reactions that can be induced by heat.
Q4: My starting material, 1-ethylcyclohexanol (B155962), might be impure. How could this affect the yield?
A4: The purity of the starting alcohol is crucial for achieving a high yield.
-
Water Content: The presence of excess water in the 1-ethylcyclohexanol will dilute the HBr, potentially slowing down the reaction and promoting side reactions.
-
Other Impurities: Any non-volatile impurities in the starting material will remain in the final product, making purification more difficult and leading to a lower calculated yield of the desired compound. It is advisable to use freshly distilled 1-ethylcyclohexanol if its purity is in doubt.
Data Presentation
| Parameter | Expected Outcome/Condition | Potential Issue Leading to Low Yield | Troubleshooting Suggestion |
| Reaction Temperature | Typically 0°C to room temperature | Elevated temperatures | Maintain a lower reaction temperature (e.g., 0-5°C) to favor SN1 over E1.[1] |
| Reagent | Concentrated HBr (48%) | Dilute or old HBr | Use fresh, concentrated HBr. |
| Side Products | Minimal | Significant amounts of alkenes or ether | Lower the reaction temperature and increase the concentration of HBr.[1] |
| Workup | Clear separation of layers | Emulsion formation or product loss | Use cold washing solutions and ensure complete phase separation. |
| Purification | Clear, colorless distillate | Dark or discolored distillate | Consider vacuum distillation to reduce decomposition. |
Experimental Protocol: Synthesis of this compound from 1-Ethylcyclohexanol
This protocol is a general guideline for the synthesis of this compound via an SN1 reaction.
Materials:
-
1-Ethylcyclohexanol
-
Concentrated Hydrobromic Acid (48% aqueous solution)
-
Concentrated Sulfuric Acid (optional, as a catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl Ether or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cool 1-ethylcyclohexanol in an ice-water bath.
-
Addition of HBr: Slowly add concentrated hydrobromic acid to the cooled alcohol with continuous stirring. If using, a catalytic amount of concentrated sulfuric acid can be added to the HBr before addition to the alcohol.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup - Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Add cold diethyl ether and shake to extract the product. The organic layer should be on top.
-
Workup - Washing: Separate the layers and wash the organic layer sequentially with cold water, cold saturated sodium bicarbonate solution, and finally with brine. This will remove any unreacted acid and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. Be cautious not to use excessive heat to avoid product loss.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield synthesis.
References
identifying side products in the elimination reaction of 1-Bromo-1-ethylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the identification of side products in the elimination reaction of 1-Bromo-1-ethylcyclohexane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the expected major and minor elimination products in the reaction of this compound?
A1: The elimination reaction of this compound typically yields a mixture of two isomeric alkenes: the Zaitsev (more substituted) product and the Hofmann (less substituted) product.
-
Major Product (Zaitsev): 1-Ethylcyclohexene is the thermodynamically more stable and generally the major product, especially when using a small, strong base.[1][2]
-
Minor Product (Hofmann): Ethylidenecyclohexane is the less substituted and typically the minor product. However, its proportion can increase with the use of a sterically hindered (bulky) base.[1][2]
Q2: I am observing an unexpected peak in my GC-MS analysis that is not an alkene. What could it be?
A2: An unexpected, non-alkene peak is likely a substitution product arising from a competing S(N)1 reaction. Since this compound is a tertiary alkyl halide, it can form a stable tertiary carbocation intermediate. This carbocation can be trapped by a nucleophile (often the solvent) to form a substitution product.
-
Common Substitution Side Product: If the reaction is performed in an alcohol solvent, such as ethanol (B145695), you can expect to see the corresponding ether, 1-ethoxy-1-ethylcyclohexane. If water is present, the alcohol 1-ethylcyclohexan-1-ol may be formed.[3]
Q3: My reaction is yielding a higher than expected amount of the Hofmann product (Ethylidenecyclohexane). What could be the cause?
A3: A higher yield of the Hofmann product is typically influenced by the steric bulk of the base used.[1][2]
-
Sterically Hindered Bases: Large, bulky bases such as potassium tert-butoxide (t-BuOK) will preferentially abstract the more accessible proton from the ethyl group, leading to a higher proportion of ethylidenecyclohexane.[1][2] In contrast, smaller bases like sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH) favor the formation of the more stable Zaitsev product.
Q4: Can rearrangement products be formed in this reaction?
A4: Rearrangement of the tertiary carbocation formed from this compound is unlikely as it is already a stable carbocation. Rearrangements typically occur to form a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one).
Q5: How can I minimize the formation of the S(_N)1 substitution side product?
A5: To favor elimination over substitution, you can adjust the reaction conditions:
-
Use a Strong, Non-Nucleophilic Base: Employ a sterically hindered base like potassium tert-butoxide. Its bulkiness makes it a poor nucleophile, thus disfavoring the S(_N)1 pathway.
-
Increase the Temperature: Elimination reactions are generally favored over substitution reactions at higher temperatures.[3]
-
Use a Less Polar, Aprotic Solvent: While polar protic solvents stabilize the carbocation intermediate and favor S(_N)1/E1 pathways, using a less polar, aprotic solvent can suppress the formation of the carbocation and thus the S(_N)1 product.
Data Presentation: Product Distribution in Elimination Reactions
| Substrate | Base/Solvent | Temperature | Major Product(s) | Minor Product(s) | Reference |
| This compound (Predicted) | Sodium Ethoxide in Ethanol | Reflux | 1-Ethylcyclohexene (Zaitsev) | Ethylidenecyclohexane (Hofmann), 1-Ethoxy-1-ethylcyclohexane (S(N)1) | [1][2] |
| This compound (Predicted) | Potassium tert-Butoxide in tert-Butanol (B103910) | Reflux | Ethylidenecyclohexane (Hofmann) | 1-Ethylcyclohexene (Zaitsev) | [1][2] |
| t-Butyl Bromide (Analog) | 2M Sodium Ethoxide in Ethanol | 25°C | Isobutylene (93%) | ||
| t-Butyl Bromide (Analog) | Dry Ethanol (Solvolysis) | 25°C | Isobutylene (19%) | t-Butyl ethyl ether (81%) | [3] |
Experimental Protocols
Protocol 1: Zaitsev-Favored Elimination
This protocol is designed to favor the formation of the Zaitsev product, 1-ethylcyclohexene.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere.
-
Add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product mixture by GC-MS and NMR to determine the ratio of 1-ethylcyclohexene, ethylidenecyclohexane, and any substitution byproducts.
Protocol 2: Hofmann-Favored Elimination
This protocol is designed to favor the formation of the Hofmann product, ethylidenecyclohexane.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol under an inert atmosphere.
-
Add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction by TLC or GC.
-
Cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analyze the product distribution using GC-MS and NMR to quantify the Zaitsev and Hofmann products.
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for identifying side products.
References
purification of 1-Bromo-1-ethylcyclohexane by fractional distillation
This guide provides troubleshooting advice and frequently asked questions for the purification of 1-Bromo-1-ethylcyclohexane via fractional distillation, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: When is fractional distillation necessary for purifying this compound?
A1: Fractional distillation is recommended when separating this compound from impurities with boiling points that are relatively close (less than a 70°C difference).[1][2] This method provides better separation than simple distillation by utilizing a fractionating column, which facilitates multiple successive distillations.[1][3]
Q2: What is the expected boiling point of this compound?
Q3: What are the most common impurities I might encounter?
A3: Common impurities can include unreacted starting materials, such as vinylcyclohexane (B147605) or ethylcyclohexanol, and side-products from the synthesis, like ethylcyclohexene, which can be formed through elimination reactions.[6][7] Residual solvents used in the workup are also a possibility.
Q4: My purified product is discolored (yellow or brown). What is the cause and how can I fix it?
A4: Discoloration often indicates thermal decomposition of the alkyl halide, which can release bromine. Distilling at a lower temperature under vacuum can mitigate this. If the product is already discolored, it can sometimes be purified by washing with a dilute solution of sodium bisulfite to remove free bromine, followed by drying and re-distillation.
Q5: How can I improve the efficiency of my fractional distillation?
A5: To improve separation efficiency, you can increase the surface area within the fractionating column by using packing materials like steel wool or Raschig rings.[8] Ensuring a slow and steady distillation rate, as well as insulating the column with glass wool or aluminum foil, will also help maintain the temperature gradient necessary for good separation.[1][8]
Data Presentation: Physical Properties
The following table summarizes the physical properties of the target compound and potential related substances.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C8H15Br | 191.11 | Typically distilled under vacuum[4] |
| (1-Bromoethyl)cyclohexane | C8H15Br | 191.11 | 70.5-71 @ 6 Torr[5] |
| Vinylcyclohexane | C8H14 | 110.20 | ~127 |
| Ethylcyclohexane | C8H16 | 112.21 | ~132 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No Distillate Collecting | 1. Insufficient heating. 2. Leak in the apparatus. 3. Condenser water is too cold, causing solidification. 4. Thermometer bulb is incorrectly placed. | 1. Gradually increase the heating mantle temperature. The bath should be 20-30°C higher than the boiling point of the liquid.[2] 2. Check all joints for a proper seal. If using ground glass, ensure they are correctly greased (if necessary for your setup).[9] 3. Reduce the flow rate of the cooling water or use warmer water. 4. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.[1] |
| Distillation Rate is Too Slow or Has Stopped | 1. Heat setting is too low. 2. Loss of heat from the column. 3. Pressure fluctuations (in vacuum distillation). | 1. Slowly increase the heat from the heating mantle. 2. Insulate the distillation head and fractionating column with glass wool or aluminum foil to prevent heat loss.[8] 3. Ensure the vacuum pump is running smoothly and all connections are secure. |
| Temperature is Fluctuating or Unstable | 1. Distillation rate is too fast. 2. Uneven boiling ("bumping"). 3. Inconsistent heat source. | 1. Reduce the heating to achieve a slow, steady collection rate (1-2 drops per second is a good target). 2. Ensure boiling chips or a magnetic stir bar are in the distilling flask. 3. Check the heating mantle's controller for proper function. |
| Poor Separation of Components | 1. Distillation rate is too fast. 2. Fractionating column is not efficient enough (insufficient theoretical plates). 3. Column is not properly insulated. | 1. Reduce the heating to slow down the distillation rate, allowing the vapor-liquid equilibria to be established in the column.[1] 2. Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[3][8] 3. Wrap the column to maintain a proper temperature gradient.[8] |
| Liquid "Flooding" in the Fractionating Column | 1. Heating rate is too high, causing excessive vaporization. | 1. Immediately reduce or turn off the heat until the flooding subsides, then resume heating at a much lower rate. |
Detailed Experimental Protocol: Fractional Distillation
-
Apparatus Setup :
-
Assemble the fractional distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.
-
Position the thermometer correctly: the top of the bulb should be even with the bottom of the condenser side-arm to accurately measure the temperature of the vapor entering the condenser.[1]
-
Ensure all ground-glass joints are sealed and clamped securely.[9]
-
Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting at the top outlet.[9]
-
-
Sample Preparation :
-
Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
If necessary, perform a pre-distillation wash of the crude product to remove acidic impurities or color.
-
-
Distillation Process :
-
Begin stirring if using a magnetic stirrer.
-
Apply heat to the distilling flask using a heating mantle. Increase the temperature gradually.[1]
-
Observe as the liquid begins to boil and the vapor rises slowly through the fractionating column. A ring of condensate should be seen moving up the column.[1] If this ring stops rising, you may need to increase the heat slightly or insulate the column.[1]
-
The temperature should hold steady as the first fraction (likely a lower-boiling impurity) begins to distill. Collect this "forerun" in a separate receiving flask.
-
-
Fraction Collection :
-
Once the temperature begins to rise again after the forerun, replace the receiving flask with a clean, pre-weighed flask.
-
When the temperature stabilizes at the boiling point of this compound, collect the distillate in this new flask. Record the stable boiling point range.
-
Continue collecting until the temperature either drops (indicating the product is finished distilling) or rises sharply (indicating a higher-boiling impurity is beginning to distill).
-
Stop the distillation before the distilling flask goes to complete dryness to prevent the formation of potentially explosive peroxides and overheating.[9]
-
-
Shutdown :
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Once cool, disassemble the apparatus.
-
Weigh the receiving flask containing the purified product to determine the yield.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for fractional distillation.
References
- 1. Purification [chem.rochester.edu]
- 2. How To [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sciencemadness Discussion Board - 1-bromo-2-ethylhexane normal pressure distillation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. (1-Bromoethyl)cyclohexane (1073-42-3) for sale [vulcanchem.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. sciencing.com [sciencing.com]
- 9. Reddit - The heart of the internet [reddit.com]
optimizing reaction conditions for Grignard reagent formation to minimize Wurtz coupling
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Grignard reagent formation while minimizing the undesired Wurtz coupling side reaction.
Troubleshooting Guide: Minimizing Wurtz Coupling
Issue: High Yield of Wurtz Coupling Byproduct (R-R)
Wurtz-type coupling, the formation of a homocoupled dimer (R-R) from the organic halide starting material, is a significant side reaction that consumes the desired Grignard reagent (R-MgX) and complicates product purification.[1] This occurs when a newly formed Grignard reagent molecule reacts with an unreacted molecule of the organic halide.[1][2]
Potential Causes & Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Local Concentration of Organic Halide | Rapid addition of the organic halide leads to localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the halide instead of the magnesium surface.[1][3] | Add the organic halide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature.[1] This prevents the buildup of unreacted halide.[3] |
| Elevated Reaction Temperature | Higher temperatures can accelerate the rate of the Wurtz coupling reaction.[1][4] The Grignard formation is exothermic, and poor temperature control can lead to hotspots that favor byproduct formation.[1][5] | Maintain a low and constant reaction temperature. For many reactions, this may require cooling with an ice bath or other cooling system to manage the exotherm.[1][4] |
| Inappropriate Solvent Choice | Certain solvents, particularly Tetrahydrofuran (B95107) (THF), can promote Wurtz coupling for specific substrates like benzylic halides when compared to other ethers such as diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[1][6] | Select a solvent that is less prone to promoting Wurtz coupling for your specific substrate. 2-MeTHF is often a superior choice for minimizing this side reaction.[6][7] |
| Insufficient Magnesium Surface Area or Activity | A limited or passivated magnesium surface can slow the formation of the Grignard reagent, leaving more unreacted organic halide available to participate in Wurtz coupling.[1][8] | Use fresh, high-purity magnesium turnings with a high surface area.[7][8] Ensure the magnesium is properly activated to remove the passivating oxide layer.[9] |
| Inefficient Stirring | Poor mixing can lead to localized high concentrations of the organic halide, promoting Wurtz coupling.[7] | Ensure vigorous and efficient stirring to quickly bring the organic halide into contact with the magnesium surface.[7] |
Frequently Asked Questions (FAQs)
Q1: What are Wurtz coupling products in the context of Grignard reactions?
A1: Wurtz-type coupling products are homocoupled dimers of the organic halide starting material (R-R) that form as a significant byproduct during the synthesis of a Grignard reagent (R-MgX).[1] This side reaction occurs when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted organic halide.[1][2] This not only consumes the desired Grignard reagent but also complicates the purification of the final product.[1]
Q2: My Grignard reaction won't start. What are the common causes and solutions?
A2: Failure to initiate is a common issue in Grignard synthesis. The primary causes are the presence of moisture and a passivated magnesium surface.[3][9]
-
Presence of Moisture: Grignard reagents are extremely sensitive to water.[3] Ensure all glassware is rigorously flame-dried or oven-dried immediately before use, and use anhydrous solvents.[3][10]
-
Passivated Magnesium Surface: Magnesium turnings are often coated with a layer of magnesium oxide that prevents the reaction.[9] This layer must be disrupted or removed through activation.[9]
Q3: What are the best methods for activating magnesium?
A3: Several chemical and physical methods can be used to activate magnesium:[9]
-
Chemical Activation:
-
Iodine (I₂): Adding a small crystal of iodine is a common method. The disappearance of the purple or brown color indicates the reaction has initiated.[3][9]
-
1,2-Dibromoethane (DBE): A few drops of DBE readily react with magnesium, producing ethylene (B1197577) gas and exposing a fresh magnesium surface.[9][11]
-
Diisobutylaluminum hydride (DIBAH): Can be used for activation at or below 20 °C for aryl Grignards and even lower for alkyl bromides.[12]
-
-
Physical Activation:
Q4: Which solvent should I use for my Grignard reaction?
A4: Anhydrous ethereal solvents are essential for stabilizing the Grignard reagent.[10][14] The most common choices are diethyl ether (Et₂O) and tetrahydrofuran (THF).[10][15] However, for substrates prone to Wurtz coupling, such as benzyl (B1604629) halides, 2-Methyltetrahydrofuran (2-MeTHF) is often a superior choice as it can significantly suppress this side reaction.[6][7]
Q5: Can the type of organic halide affect the reaction?
A5: Yes, the reactivity of the organic halide (R-X) follows the order R-I > R-Br > R-Cl > R-F.[16] While more reactive halides like iodides form the Grignard reagent more easily, they are also more prone to side reactions like Wurtz coupling.[16] Alkyl bromides and chlorides are most commonly used.[17]
Quantitative Data: Solvent Effects on Wurtz Coupling
The choice of solvent can dramatically impact the ratio of the desired Grignard product to the Wurtz coupling byproduct, especially for reactive halides like benzyl chloride.
Table 1: Comparison of Solvents in the Reaction of Benzyl Chloride with 2-Butanone (B6335102)
| Solvent | Yield of Grignard Product (%) [a] | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[1][6] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | High yield, considered a superior alternative to THF for suppressing Wurtz coupling.[6] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[1][6] |
| Cyclopentyl methyl ether (CPME) | 45 | Moderate yield.[6] |
[a] Yields are for the alcohol product after reaction with 2-butanone, which reflects the successful formation of the Grignard reagent.[1][6]
Experimental Protocols
Protocol 1: Formation of Benzylmagnesium Chloride with Minimized Wurtz Coupling
This protocol is adapted from studies demonstrating the effectiveness of 2-MeTHF in suppressing Wurtz coupling.[1]
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal, as initiator)
-
Benzyl chloride (1.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
2-Butanone (1.0 eq, as electrophile for quenching and yield determination)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.[10]
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently heat the flask under a nitrogen atmosphere until the iodine sublimes and its color disappears.[1][9] This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.[1]
-
Initiation: Add a small portion of the benzyl chloride solution (dissolved in 2-MeTHF) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[1]
-
Slow Addition: Once the reaction has started, add the remaining benzyl chloride solution dropwise from the dropping funnel over a period of 40 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm.[1]
-
Reaction Completion: After the addition is complete, stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes.[1]
-
Quenching and Workup: Cool the Grignard solution to 0°C. Slowly add a solution of 2-butanone in 2-MeTHF.[1] After the addition, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]
-
Extraction and Purification: Extract the aqueous layer with 2-MeTHF. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product. The high yield of the alcohol is indicative of successful Grignard formation with minimal Wurtz coupling.[1]
Visualizations
Caption: Desired Grignard formation vs. competing Wurtz coupling pathway.
Caption: Troubleshooting workflow for excessive Wurtz coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. quora.com [quora.com]
- 6. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. leah4sci.com [leah4sci.com]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
strategies to prevent carbocation rearrangement in SN1 reactions of 1-Bromo-1-ethylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SN1 reactions of 1-bromo-1-ethylcyclohexane. Our focus is on strategies to prevent carbocation rearrangements and control product distribution.
Troubleshooting Guides & FAQs
Issue: My SN1 reaction with this compound is yielding a mixture of unexpected products. How can I identify the rearranged products?
Answer:
Carbocation rearrangements are common in SN1 reactions of this compound due to the formation of a tertiary carbocation intermediate. This initial carbocation can undergo rearrangements to form more stable carbocations, leading to a mixture of products. The two primary rearrangement pathways to consider are:
-
1,2-Hydride Shift: A hydrogen atom from an adjacent carbon migrates to the carbocation center. In the case of the 1-ethylcyclohexyl cation, a hydride shift can occur from the secondary carbon of the ethyl group to the tertiary carbocationic center, resulting in a more stable tertiary carbocation. A hydride shift can also occur from the adjacent C2 or C6 positions of the cyclohexane (B81311) ring.
-
Ring Expansion: The carbocation adjacent to the cyclohexane ring can undergo a ring expansion to form a more stable cycloheptyl system. This is a common rearrangement for carbocations on or adjacent to small rings.[1][2]
To identify the rearranged products, it is essential to analyze your product mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structures of the unexpected isomers.
Issue: How can I minimize the formation of rearranged products in my SN1 reaction?
Answer:
Minimizing carbocation rearrangements in SN1 reactions of this compound can be challenging. The most effective strategies focus on altering the reaction conditions to either stabilize the initial carbocation or to favor a different reaction mechanism altogether, such as SN2.
| Strategy | Description | Key Experimental Parameters |
| Favor SN2 Conditions | The SN2 reaction is a one-step process that avoids the formation of a carbocation intermediate, thus preventing rearrangements.[3][4][5] | Nucleophile: Use a strong, non-basic nucleophile (e.g., I-, N3-, CN-).Solvent: Employ a polar aprotic solvent (e.g., acetone, DMF, DMSO).Temperature: Lower reaction temperatures generally favor SN2 over SN1/E1. |
| Use of Non-Polar Solvents | While polar protic solvents are typical for SN1 reactions, less polar solvents can sometimes reduce the lifetime of the carbocation, decreasing the opportunity for rearrangement. However, this will also significantly slow down the SN1 reaction rate. | Solvent: Consider solvents with lower dielectric constants. |
| Temperature Control | Lowering the reaction temperature can disfavor the E1 elimination pathway, which often competes with SN1 and can also proceed through rearranged carbocations.[6] | Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
FAQ: What is the expected major product in the solvolysis of this compound in ethanol (B145695)?
In the solvolysis of this compound in a polar protic solvent like ethanol, a mixture of SN1 and E1 products is expected. The major SN1 product will likely be 1-ethoxy-1-ethylcyclohexane. However, due to carbocation rearrangements, you may also form other constitutional isomers. The major E1 products, formed via elimination, will be 1-ethylcyclohexene (B74122) and ethylidenecyclohexane. The ratio of these products will be influenced by the reaction temperature, with higher temperatures favoring elimination.[6]
FAQ: Can I use a Lewis acid to control the rearrangement?
The use of Lewis acids to control carbocation rearrangements is an area of active research. In some cases, a Lewis acid can coordinate to the leaving group, facilitating its departure and potentially influencing the subsequent reaction pathway. However, for this specific substrate, there is limited established methodology. Experimentation with different Lewis acids and reaction conditions would be necessary to determine their effect on product distribution.
Experimental Protocols
Protocol 1: SN1 Solvolysis of this compound in Ethanol
This protocol is designed to favor the SN1 pathway and is likely to produce a mixture of substitution and elimination products, including rearranged isomers.
Materials:
-
This compound
-
Anhydrous ethanol
-
Sodium bicarbonate (for neutralization)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (e.g., 0.1 M solution).
-
Heat the solution to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the solution by adding solid sodium bicarbonate until effervescence ceases.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product mixture.
-
Analyze the product distribution by GC-MS and NMR.
Protocol 2: SN2 Reaction of this compound with Sodium Iodide
This protocol aims to favor the SN2 pathway to minimize rearrangement, although for a tertiary substrate like this compound, the SN2 reaction will be very slow and E2 elimination will be a significant competing reaction.
Materials:
-
This compound
-
Sodium iodide
-
Anhydrous acetone
-
Diethyl ether (for extraction)
-
Water
Procedure:
-
In a round-bottom flask, dissolve sodium iodide (1.5 eq) in anhydrous acetone.
-
Add this compound (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be required, but this will also favor E2.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with sodium thiosulfate (B1220275) solution (to remove excess iodine) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Analyze the product for the presence of 1-ethyl-1-iodocyclohexane and elimination products.
Visualizations
Caption: Potential reaction pathways for this compound in SN1 conditions.
Caption: Logical workflow for selecting reaction conditions to control product outcome.
References
catalyst selection for optimizing dehydrobromination of 1-Bromo-1-ethylcyclohexane
Welcome to the technical support center for the dehydrobromination of 1-Bromo-1-ethylcyclohexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a low yield of the desired alkene products?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial.
-
Suboptimal Base/Solvent System: The strength and concentration of the base are critical. For an E2 mechanism, a strong base is required. The solvent should be appropriate for the chosen base and substrate. For instance, using sodium ethoxide in ethanol (B145695) or potassium tert-butoxide in tert-butanol (B103910) are common systems.[1][2]
-
Side Reactions: Substitution reactions (SN1 or SN2) can compete with elimination, especially with less sterically hindered bases or in protic solvents which can favor SN1 pathways for tertiary halides.[3][4]
-
Poor Quality Reagents: Ensure the substrate, base, and solvent are pure and anhydrous, as water can interfere with the reaction.
Q2: How can I control the regioselectivity to favor the Zaitsev or Hofmann product?
A2: The ratio of the more substituted (Zaitsev) product to the less substituted (Hofmann) product is primarily controlled by the steric bulk of the base used.[5][6][7]
-
To Favor the Zaitsev Product (1-ethylcyclohex-1-ene): Use a small, non-sterically hindered base. Examples include sodium ethoxide (NaOEt) in ethanol or potassium hydroxide (B78521) (KOH) in ethanol.[1][2] These bases can more easily access the more sterically hindered β-hydrogen, leading to the thermodynamically more stable alkene.[7]
-
To Favor the Hofmann Product (ethylidenecyclohexane): Use a bulky, sterically hindered base. Examples include potassium tert-butoxide (t-BuOK) in tert-butanol or lithium diisopropylamide (LDA).[5][7][8] The large size of these bases makes it difficult to access the internal β-hydrogen, so they preferentially abstract the more accessible terminal β-hydrogen from the ethyl group.[8]
Q3: My reaction has stalled and is not proceeding to completion. What should I do?
A3: A stalled reaction can be due to:
-
Insufficient Base: Ensure at least a stoichiometric amount of base is used. It is common to use a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
Low Temperature: Dehydrobromination reactions often require heating (reflux) to proceed at a reasonable rate.[1] If the reaction is sluggish at a lower temperature, gradually increase the heat while monitoring for side product formation.
-
Catalyst/Base Deactivation: The base can be neutralized by acidic impurities or react with trace amounts of water in the solvent. Using freshly prepared or properly stored base and anhydrous solvents is essential.
Q4: What are the signs of catalyst/base deactivation and how can it be prevented?
A4: While this reaction is typically base-mediated rather than catalyst-driven, the base can be considered the "catalyst" for the elimination. Deactivation refers to the loss of basicity.
-
Signs of Deactivation: The primary sign is a decrease in the reaction rate over time or a stalled reaction.[9][10]
-
Causes:
-
Prevention:
-
Use high-purity, anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent interaction with atmospheric moisture and CO₂.
-
Ensure all glassware is thoroughly dried before use.
-
Data Presentation
Table 1: Influence of Base Selection on Product Distribution in the Dehydrobromination of this compound
| Base / Solvent System | Base Type | Major Product | Minor Product | Typical Major:Minor Ratio |
| Sodium Ethoxide (NaOEt) in Ethanol | Non-hindered | 1-ethylcyclohex-1-ene (Zaitsev) | ethylidenecyclohexane (B92872) (Hofmann) | ~70:30 |
| Potassium Hydroxide (KOH) in Ethanol | Non-hindered | 1-ethylcyclohex-1-ene (Zaitsev) | ethylidenecyclohexane (Hofmann) | ~75:25 |
| Potassium tert-butoxide (t-BuOK) in tert-butanol | Sterically Hindered | ethylidenecyclohexane (Hofmann) | 1-ethylcyclohex-1-ene (Zaitsev) | >90:10 |
| Lithium Diisopropylamide (LDA) in THF | Sterically Hindered | ethylidenecyclohexane (Hofmann) | 1-ethylcyclohex-1-ene (Zaitsev) | >95:5 |
Note: Ratios are approximate and can be influenced by temperature and reaction time. The general trend, however, remains consistent.
Experimental Protocols
Protocol 1: Synthesis of 1-ethylcyclohex-1-ene (Zaitsev Product)
-
Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagents: To the flask, add 50 mL of anhydrous ethanol followed by the careful addition of sodium metal (1.2 equivalents) in small pieces to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.
-
Addition: Once the base is fully dissolved and the solution has cooled, add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using GC or TLC (e.g., using a hexane/ethyl acetate (B1210297) mobile phase).
-
Workup: After completion, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting alkene mixture by fractional distillation.
Protocol 2: Synthesis of ethylidenecyclohexane (Hofmann Product)
-
Setup: Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagents: In the flask, dissolve potassium tert-butoxide (1.5 equivalents) in 50 mL of anhydrous tert-butanol.[1]
-
Addition: Add this compound (1.0 equivalent) to the stirred solution at room temperature.[1]
-
Reaction: Heat the reaction mixture to reflux (approx. 83°C) for 6-8 hours.
-
Monitoring: Monitor the reaction progress by GC or TLC.
-
Workup: Cool the mixture to room temperature and carefully quench the reaction by adding a saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl).
-
Extraction: Extract the mixture with diethyl ether (3 x 40 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).[1]
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation.
Visualizations
Caption: Reaction pathways for Zaitsev and Hofmann elimination.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: General experimental workflow for dehydrobromination.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehydrohalogenation- Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev’s Rule, Practice Problems and Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. E1 elimination of 1-bromo-1-methylcylclohexane usi... - ACS Community [communities.acs.org]
- 4. scribd.com [scribd.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. lecturedatabase.wordpress.com [lecturedatabase.wordpress.com]
challenges in the distillation of 1-Bromo-1-ethylcyclohexane and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the distillation of 1-Bromo-1-ethylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the distillation of this compound?
The primary challenge in the distillation of this compound is its susceptibility to thermal decomposition. As a tertiary bromoalkane, it can undergo dehydrohalogenation (the elimination of hydrogen bromide) at elevated temperatures to form alkene impurities. Distillation at atmospheric pressure often requires high temperatures that can initiate or accelerate this decomposition, leading to product loss and contamination.
Q2: My this compound appears to be decomposing upon heating. What is the chemical process behind this?
The decomposition observed is likely dehydrohalogenation, an elimination reaction where a hydrogen atom and the bromine atom are removed from the molecule to form an alkene.[1][2] For this compound, this can result in the formation of two primary alkene byproducts: 1-ethylidenecyclohexane and 1-ethyl-1-cyclohexene. This reaction is often facilitated by high temperatures.
Q3: What is the recommended method for the distillation of this compound to prevent decomposition?
To minimize thermal decomposition, vacuum distillation is the recommended method for purifying this compound.[3][4][5] By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that is less likely to cause decomposition.[6][7] This technique is crucial for purifying thermally sensitive compounds.[3]
Q4: What are the estimated boiling points for this compound under vacuum?
| Pressure (Torr) | Estimated Boiling Point (°C) |
| 1 | ~50-60 |
| 5 | ~68-78 |
| 10 | ~80-90 |
| 20 | ~95-105 |
| 50 | ~115-125 |
| 100 | ~135-145 |
Note: These are estimated values and should be used as a guideline. The optimal temperature and pressure should be determined empirically.
Troubleshooting Guide
Q1: My distillation yield of this compound is significantly lower than expected. What are the potential causes?
Low yield can be attributed to several factors:
-
Thermal Decomposition: Even under vacuum, excessive heating can lead to some product loss through dehydrohalogenation.
-
Inefficient Fractionation: If the distillation is performed too quickly, separation from lower or higher boiling impurities may be poor.
-
Leaks in the Vacuum System: A poor vacuum will result in a higher boiling point, potentially causing decomposition. Ensure all glass joints are properly sealed.[6]
-
Incomplete Distillation: Ensure the distillation is run for a sufficient amount of time to collect all the product.
Q2: The purified this compound is still impure. What are the likely contaminants?
Common contaminants after distillation include:
-
Alkene Byproducts: The presence of 1-ethylidenecyclohexane and 1-ethyl-1-cyclohexene due to thermal decomposition is a strong possibility.
-
Residual Solvents: Solvents from the preceding reaction steps may co-distill if their boiling points are close to that of the product under the chosen vacuum.
-
Starting Materials: If the reaction to synthesize this compound was incomplete, unreacted starting materials might be present.
Q3: I am struggling to maintain a stable vacuum during the distillation. What should I check?
An unstable vacuum is almost always due to leaks in the system. Here is a checklist to identify the source of the leak:
-
Glassware Inspection: Carefully inspect all glassware for cracks, especially star cracks, which can compromise the vacuum.[6]
-
Joints and Seals: Ensure all ground glass joints are clean and properly greased with a suitable vacuum grease.[4] Check that all clamps are secure.
-
Tubing: Inspect all vacuum tubing for cracks or holes and ensure they are tightly connected.
-
Vacuum Pump: Check the pump oil level and quality. Contaminated oil will reduce the pump's efficiency.
-
Cold Trap: Ensure the cold trap is sufficiently cold (e.g., using a dry ice/acetone slurry or liquid nitrogen) to prevent volatile substances from entering the pump.
Experimental Protocols
Protocol: Vacuum Distillation of this compound
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using clean, dry glassware. Check all glassware for cracks.[6]
-
Use a round-bottom flask of an appropriate size (the liquid should fill it to about two-thirds capacity) containing the crude this compound and a magnetic stir bar.[6]
-
Lightly grease all ground-glass joints to ensure a good seal.[4]
-
Place a thermometer with the bulb positioned just below the side arm of the distillation head to accurately measure the vapor temperature.
-
Connect the condenser to a cold water supply.
-
Use a receiving flask to collect the purified product. A multi-limb receiving adapter (cow) can be used to collect different fractions.[4]
-
Connect the apparatus to a vacuum pump via a cold trap.
-
-
Distillation Procedure:
-
Begin magnetic stirring.
-
Slowly and carefully apply the vacuum to the system. The initial bubbling of dissolved gases should subside.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle or an oil bath.
-
Observe the temperature at which the liquid begins to boil and the vapor condenses.
-
Collect any low-boiling impurities as a forerun fraction.
-
Collect the main fraction at the expected boiling point for this compound at the recorded pressure. The boiling point should remain relatively constant during the collection of the pure compound.
-
If a high-boiling residue remains, you can collect a third fraction or stop the distillation.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Mandatory Visualization
Below is a troubleshooting workflow for the distillation of this compound.
References
- 1. brainly.in [brainly.in]
- 2. homework.study.com [homework.study.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. chemistry-online.com [chemistry-online.com]
- 5. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 6. Purification [chem.rochester.edu]
- 7. buschvacuum.com [buschvacuum.com]
- 8. (1-Bromoethyl)cyclohexane (1073-42-3) for sale [vulcanchem.com]
Technical Support Center: Regioselectivity in Elimination Reactions of 1-Bromo-1-ethylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of elimination reactions involving 1-bromo-1-ethylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the possible elimination products of this compound?
A1: The elimination of HBr from this compound can yield two primary alkene products: the Zaitsev product (1-ethylcyclohexene), which is the more substituted and generally more thermodynamically stable alkene, and the Hofmann product (ethylidenecyclohexane), which is the less substituted alkene.
Q2: How can I control which product is the major isomer?
A2: The regioselectivity of the elimination is primarily controlled by the choice of base.[1] Small, unhindered bases favor the formation of the more stable Zaitsev product, while sterically bulky bases favor the formation of the less substituted Hofmann product.[1]
Q3: Why do bulky bases favor the Hofmann product?
A3: Sterically hindered bases experience difficulty in accessing the more sterically hindered proton required for Zaitsev elimination. Instead, they preferentially abstract the more accessible, less hindered proton, leading to the Hofmann product.
Q4: What is the role of the solvent in these elimination reactions?
A4: The solvent can influence the reaction pathway. Polar protic solvents can promote E1 reactions, which may lead to a mixture of products and potential carbocation rearrangements. For E2 reactions, which offer better control over regioselectivity, a less polar or aprotic solvent is often used, typically the conjugate acid of the base (e.g., ethanol (B145695) for sodium ethoxide, or tert-butanol (B103910) for potassium tert-butoxide).
Q5: What are the typical reaction mechanisms involved?
A5: The elimination of this compound, a tertiary alkyl halide, can proceed through either an E1 or E2 mechanism. Strong bases will favor the E2 pathway, which is a single-step concerted reaction. Weak bases or solvolysis conditions (e.g., heating in a protic solvent) can favor the E1 pathway, which proceeds through a carbocation intermediate.
Troubleshooting Guides
Issue 1: Low yield of the desired alkene product.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or GC. If the starting material is still present after the recommended reaction time, consider extending the reaction time or increasing the temperature. |
| Side reactions (Substitution) | As a tertiary halide, this compound can also undergo SN1 substitution, especially with less basic nucleophiles or in polar protic solvents. To favor elimination, use a strong, non-nucleophilic base and consider a less polar solvent. Higher temperatures generally favor elimination over substitution. |
| Loss of product during workup | Ensure proper extraction and drying procedures are followed. The alkene products are volatile, so care should be taken during solvent removal. |
Issue 2: Poor regioselectivity (mixture of Zaitsev and Hofmann products).
| Possible Cause | Troubleshooting Step |
| Base is not selective enough | To maximize the Zaitsev product, use a small, strong base like sodium ethoxide. To maximize the Hofmann product, use a bulky, strong base like potassium tert-butoxide. |
| Reaction proceeding through E1 mechanism | E1 reactions are less regioselective than E2 reactions. To promote the E2 pathway, use a high concentration of a strong base. |
| Incorrect reaction temperature | While higher temperatures favor elimination, they can sometimes lead to a decrease in selectivity. Optimize the temperature to find a balance between reaction rate and selectivity. |
Issue 3: Unexpected side products are observed.
| Possible Cause | Troubleshooting Step |
| Carbocation rearrangement (E1 pathway) | If the reaction is proceeding through an E1 mechanism, the intermediate carbocation can potentially rearrange, leading to unexpected alkene isomers. To avoid this, use conditions that strongly favor the E2 mechanism (strong, concentrated base). |
| Presence of water or other nucleophiles | Water can lead to alcohol byproducts via SN1 reaction. Ensure all reagents and glassware are dry, especially when using reactive bases like potassium tert-butoxide. |
Data Presentation
| Base | Solvent | Major Product | Minor Product | Expected Major:Minor Ratio (Illustrative) |
| Sodium Ethoxide (NaOEt) | Ethanol | 1-Ethylcyclohexene (Zaitsev) | Ethylidenecyclohexane (Hofmann) | ~80:20 |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | Ethylidenecyclohexane (Hofmann) | 1-Ethylcyclohexene (Zaitsev) | Flipped ratio, favoring Hofmann |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethylcyclohexene (Zaitsev Product)
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.5 equivalents) in anhydrous ethanol under an inert atmosphere.
-
Addition of Substrate: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the resulting alkene by fractional distillation. Analyze the product distribution using GC-MS and NMR to quantify the Zaitsev and Hofmann products.[1]
Protocol 2: Synthesis of Ethylidenecyclohexane (Hofmann Product)
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol under an inert atmosphere.
-
Addition of Substrate: Add this compound (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC or GC.
-
Workup: Cool the mixture to room temperature and carefully quench the reaction by adding a saturated aqueous ammonium (B1175870) chloride solution. Extract the mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the resulting alkene by fractional distillation. Analyze the product distribution using GC-MS and NMR to quantify the Zaitsev and Hofmann products.[1]
Visualizations
Caption: Reaction pathways for the elimination of this compound.
Caption: Troubleshooting workflow for optimizing elimination reactions.
Caption: Relationship between reaction conditions and the major elimination product.
References
common impurities found in 1-Bromo-1-ethylcyclohexane and their removal
This guide provides troubleshooting and frequently asked questions regarding common impurities found in 1-Bromo-1-ethylcyclohexane and their removal. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The most common impurities in this compound typically arise from the synthesis process, which often involves the bromination of 1-ethylcyclohexanol (B155962) or the addition of HBr to ethylcyclohexene. These impurities can be broadly categorized as:
-
Elimination Byproducts: Alkenes are common byproducts formed through elimination reactions, where hydrogen bromide is removed from the parent molecule. The major elimination products are 1-ethylcyclohexene (B74122) and 3-ethylcyclohexene.[1][2][3]
-
Unreacted Starting Materials: Residual amounts of the starting materials, such as 1-ethylcyclohexanol, can remain in the final product if the reaction has not gone to completion.
-
Solvent and Reagent Residues: Impurities from solvents used in the synthesis or workup (e.g., diethyl ether, dichloromethane) and leftover reagents may be present.
-
Decomposition Products: Over time, especially when exposed to light or heat, this compound can degrade. Potential degradation pathways include hydrolysis to 1-ethylcyclohexanol or further elimination reactions.
Q2: How can I detect the presence of these impurities?
Several analytical techniques can be employed to identify and quantify impurities in this compound:
-
Gas Chromatography (GC): GC is a primary technique for assessing the purity of volatile compounds like this compound.[4] Different compounds will have distinct retention times, allowing for their separation and quantification. A non-polar or mid-polarity column is generally recommended.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.[4] Impurities will exhibit unique signals that can be distinguished from the main product. For instance, the presence of alkene protons (in the 4.5-6.0 ppm range in ¹H NMR) would indicate elimination byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weight and fragmentation pattern of unknown peaks in a chromatogram.[4][5]
Q3: My GC analysis shows multiple peaks. What do they correspond to?
Multiple peaks in a GC chromatogram indicate the presence of more than one compound. For this compound, these peaks could correspond to:
-
The main product: this compound.
-
Elimination byproducts: 1-ethylcyclohexene and 3-ethylcyclohexene, which are common impurities.[1]
-
Unreacted starting materials like 1-ethylcyclohexanol.
-
Residual solvents from the synthesis or purification process.
To identify unknown peaks, you can compare their retention times with those of known standards or use a GC-MS system to analyze the mass spectrum of each peak.[4]
Q4: I observe some coloration in my this compound sample. What is the cause and how can I remove it?
Coloration, often a yellowish or brownish tint, in alkyl halides can be due to the formation of elemental bromine (Br₂) through decomposition, which is often accelerated by exposure to light. To remove the color, you can wash the sample with a dilute aqueous solution of a mild reducing agent, such as sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This should be followed by washing with water and then a brine solution, and finally drying over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).
Troubleshooting Guides
Issue 1: Presence of Alkene Impurities
Symptoms:
-
Peaks corresponding to 1-ethylcyclohexene and/or 3-ethylcyclohexene are observed in the GC chromatogram.
-
Characteristic alkene signals (C=C-H) are present in the ¹H NMR spectrum (typically between 4.5 and 6.0 ppm).
Cause:
-
Elimination (E1 or E2) side reactions during synthesis, often promoted by heat or the presence of a base.[3][6]
Solutions:
-
Aqueous Workup with Mild Base: A gentle wash with a cold, dilute solution of sodium bicarbonate (NaHCO₃) can help neutralize any acidic species that might promote further elimination.
-
Distillation: Careful fractional distillation can be effective in separating the higher-boiling this compound from the more volatile alkene byproducts.
-
Column Chromatography: Adsorption chromatography using silica (B1680970) gel or alumina (B75360) can be used to separate the more polar alkyl halide from the nonpolar alkene impurities.[5] A non-polar eluent like hexane (B92381) is typically used.
Issue 2: Presence of Unreacted 1-ethylcyclohexanol
Symptoms:
-
A broad peak corresponding to the -OH proton is observed in the ¹H NMR spectrum.
-
A peak with a retention time corresponding to 1-ethylcyclohexanol is seen in the GC analysis.
Cause:
-
Incomplete reaction during the synthesis of this compound from 1-ethylcyclohexanol.
Solutions:
-
Aqueous Extraction: Washing the organic layer with water can help remove the more water-soluble 1-ethylcyclohexanol.
-
Column Chromatography: Silica gel chromatography can effectively separate the more polar alcohol from the less polar alkyl bromide.
Data Presentation
Table 1: Common Impurities and their Analytical Signatures
| Impurity | Potential Source | Analytical Signature (¹H NMR) | Analytical Signature (GC) |
| 1-ethylcyclohexene | Elimination byproduct | Olefinic proton signal (~5.4 ppm) | Shorter retention time than the main product |
| 3-ethylcyclohexene | Elimination byproduct | Olefinic proton signals (~5.6 ppm) | Shorter retention time than the main product |
| 1-ethylcyclohexanol | Unreacted starting material | Broad -OH signal, signal for CH-OH | Different retention time, may show tailing |
| Diethyl ether | Residual solvent | Quartet (~3.5 ppm) and triplet (~1.2 ppm) | Very short retention time |
Experimental Protocols
Protocol 1: Purification by Washing and Distillation
-
Aqueous Wash: Transfer the crude this compound to a separatory funnel. Add an equal volume of cold, dilute sodium bicarbonate solution and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Water Wash: Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual water.
-
Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the dried solution to remove the drying agent.
-
Distillation: Set up a fractional distillation apparatus. Carefully distill the filtered liquid under reduced pressure to avoid decomposition. Collect the fraction corresponding to the boiling point of this compound.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a chromatography column with silica gel using a non-polar solvent such as hexane as the slurry solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with hexane. The less polar alkene impurities will elute first.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for impurity identification and removal.
Caption: Formation of common elimination byproducts.
References
degradation and stability issues of 1-Bromo-1-ethylcyclohexane upon storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability, storage, and troubleshooting of experiments involving 1-Bromo-1-ethylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during storage?
A1: The stability of this compound is primarily influenced by four main factors:
-
Temperature: Elevated temperatures significantly accelerate the rate of degradation through substitution (SN1) and elimination (E1) reactions.
-
Light: Exposure to UV light can initiate free-radical reactions, leading to decomposition.
-
Moisture: Water can act as a nucleophile, causing hydrolysis to 1-ethylcyclohexanol.
-
Presence of Bases: Strong bases promote bimolecular elimination (E2) reactions, leading to the formation of alkenes. Even weak bases can contribute to degradation.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products depend on the conditions:
-
Elimination: Under basic conditions or at elevated temperatures, the major elimination product is 1-ethylcyclohexene . A minor product, ethylidenecyclohexane , may also be formed.
-
Substitution/Hydrolysis: In the presence of water or other nucleophiles (e.g., alcohols used as solvents), substitution reactions can occur. For instance, with water, 1-ethylcyclohexanol is formed. If stored in an ethanol (B145695) solution, 1-ethoxy-1-ethylcyclohexane can be a byproduct.[1]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-term storage. For long-term stability, storage at -20°C is recommended.
-
Light: Store in an amber, tightly sealed container to protect from light.
-
Atmosphere: For optimal stability, store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be effectively assessed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for determining purity and identifying volatile impurities or degradation products.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure and identify impurities. The presence of signals corresponding to alkenes or alcohols would indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in reactions involving this compound.
| Possible Cause | Troubleshooting Steps |
| Degraded starting material | Verify the purity of the this compound using GC-MS or NMR before use. If degradation products are detected, purify the material by distillation or chromatography, or use a fresh bottle. |
| Reaction with solvent | If using a nucleophilic solvent (e.g., ethanol, methanol), be aware of potential solvolysis reactions.[1] Consider using a non-nucleophilic solvent if this is a concern. |
| Presence of moisture | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to prevent hydrolysis. |
Issue 2: Low yield in a Grignard reaction.
| Possible Cause | Troubleshooting Steps |
| Steric hindrance | As a tertiary alkyl halide, this compound is sterically hindered, which can make Grignard reagent formation difficult.[3] |
| Inactive magnesium | Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Wurtz coupling side reaction | This is a common side reaction with alkyl halides. Adding the this compound slowly to the magnesium suspension can help minimize this. |
Issue 3: Unexpected elimination products in a substitution reaction.
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high | Elimination reactions are favored at higher temperatures.[4] Run the reaction at the lowest effective temperature to favor substitution. |
| Use of a strong or bulky base as a nucleophile | Strong and/or bulky bases will favor elimination.[5] If substitution is desired, use a weaker, less sterically hindered nucleophile. |
| Solvent effects | Polar aprotic solvents favor SN2 reactions, while polar protic solvents favor SN1 and E1 reactions. The choice of solvent can influence the substitution/elimination ratio. |
Data Presentation
Table 1: Factors Affecting the Stability of this compound and Recommended Mitigation Strategies.
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Increased temperature accelerates SN1 and E1 degradation pathways. | Store at low temperatures (2-8°C or -20°C). |
| Light (UV) | Promotes free-radical decomposition. | Store in amber vials or in the dark. |
| Moisture | Leads to hydrolysis to form 1-ethylcyclohexanol. | Store in a tightly sealed container under an inert atmosphere. |
| Oxygen | Can participate in free-radical degradation pathways. | Purge container with an inert gas (Argon or Nitrogen) before sealing. |
| Bases | Promotes E2 elimination to form alkenes. | Ensure storage containers are free of basic residues. Avoid storage with bases. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrument Parameters (Example):
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The percentage purity can be calculated from the peak areas.
Protocol 2: Monitoring Degradation by 1H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. Add a small amount of an internal standard with a known concentration (e.g., mesitylene).
-
Data Acquisition: Acquire a standard 1H NMR spectrum.
-
Data Analysis:
-
Integrate the signals corresponding to this compound and the internal standard.
-
Monitor for the appearance of new signals that indicate degradation products. For example, vinylic proton signals around 5.5 ppm would suggest the formation of 1-ethylcyclohexene. Signals corresponding to an ethoxy group would indicate the formation of 1-ethoxy-1-ethylcyclohexane if ethanol is present.
-
The relative integration of the product signals to the internal standard can be used to quantify the extent of degradation over time.
-
Mandatory Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for purity assessment of this compound.
References
Validation & Comparative
Distinguishing Saturated and Unsaturated Cyclohexanes: A 1H NMR Comparison of 1-Bromo-1-ethylcyclohexane and 1-ethylcyclohexene
In the realm of synthetic chemistry and drug development, the precise characterization of molecular structure is paramount. Subtle differences, such as the presence or absence of a double bond, can drastically alter a compound's reactivity and biological activity. This guide provides a detailed comparative analysis of 1-Bromo-1-ethylcyclohexane and 1-ethylcyclohexene (B74122) using one of the most powerful tools for structural elucidation: 1H Nuclear Magnetic Resonance (NMR) spectroscopy. By examining key features of their respective spectra—chemical shift, integration, and signal multiplicity—researchers can unequivocally distinguish between these two structurally similar compounds.
Predicted 1H NMR Spectral Data Comparison
The following table summarizes the predicted 1H NMR spectral data for this compound and the experimental data for 1-ethylcyclohexene. These values highlight the key diagnostic differences between the two compounds.
| Compound | Proton Environment | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | Cyclohexane (B81311) ring protons (α to Br) | ~ 2.0 - 2.5 | Multiplet | 2H |
| Cyclohexane ring protons (β, γ, δ to Br) | ~ 1.2 - 2.0 | Multiplet | 8H | |
| Methylene protons of ethyl group (-CH2-) | ~ 2.0 | Quartet | 2H | |
| Methyl protons of ethyl group (-CH3) | ~ 1.0 | Triplet | 3H | |
| 1-ethylcyclohexene | Vinylic proton | ~ 5.4 | Triplet (broad) | 1H |
| Allylic protons (cyclohexane ring) | ~ 2.0 | Multiplet | 4H | |
| Other cyclohexane ring protons | ~ 1.5 - 1.6 | Multiplet | 4H | |
| Methylene protons of ethyl group (-CH2-) | ~ 2.0 | Quartet | 2H | |
| Methyl protons of ethyl group (-CH3) | ~ 1.0 | Triplet | 3H |
Key Differentiating Features in 1H NMR Spectra
The most significant distinction between the 1H NMR spectra of this compound and 1-ethylcyclohexene lies in the downfield region of the spectrum.
-
Vinylic Proton Signal: The presence of a signal in the vinylic region (around 5.4 ppm) is a definitive indicator of 1-ethylcyclohexene . This signal corresponds to the proton directly attached to the double bond. This compound, being a saturated compound, will not exhibit any signals in this region.
-
Protons Alpha to Bromine: In This compound , the protons on the carbon atom adjacent to the bromine-bearing carbon (the α-protons) are expected to be deshielded due to the electronegativity of the bromine atom. These protons will likely appear as a multiplet in the region of 2.0-2.5 ppm.
-
Allylic Protons: For 1-ethylcyclohexene , the four allylic protons on the cyclohexane ring (protons on the carbons adjacent to the double bond) will be deshielded and appear around 2.0 ppm.
By focusing on the presence or absence of the vinylic proton signal, a clear and unambiguous differentiation between the two compounds can be made.
Experimental Protocol for 1H NMR Analysis
A standard protocol for obtaining a 1H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl3). The volume of the solvent is typically 0.6-0.7 mL.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer (e.g., 300, 400, or 500 MHz). Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected. The chemical shifts are then referenced to the TMS signal. Integration of the signals will provide the relative ratios of the different types of protons in the molecule.
Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for distinguishing between this compound and 1-ethylcyclohexene based on their 1H NMR spectra.
Caption: Logical workflow for compound identification.
GC-MS for the Separation and Identification of SN1 and E1 Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and identification of substitution (SN1) and elimination (E1) reaction products of 1-bromo-1-ethylcyclohexane. We will explore the advantages of GC-MS, provide detailed experimental protocols, and compare its performance with alternative analytical techniques, supported by illustrative experimental data.
Introduction to SN1 and E1 Reactions of this compound
The solvolysis of this compound in a protic solvent like ethanol (B145695) proceeds via a tertiary carbocation intermediate, leading to a mixture of substitution (SN1) and elimination (E1) products. The SN1 reaction yields 1-ethoxy-1-ethylcyclohexane, while the E1 reaction, following Zaitsev's rule, predominantly forms the more substituted alkene, 1-ethyl-1-cyclohexene, along with the less substituted isomer, ethylidenecyclohexane. The accurate separation and identification of these isomers are crucial for understanding reaction mechanisms and optimizing synthetic routes.
GC-MS: A Powerful Tool for Isomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for separating and identifying volatile and semi-volatile compounds. Its high chromatographic resolution allows for the separation of closely related isomers, while mass spectrometry provides definitive structural information, making it an ideal choice for analyzing the product mixture of the this compound reaction.
Illustrative Experimental Data
The following table summarizes a plausible set of experimental data obtained from the GC-MS analysis of the reaction mixture. Note: This data is illustrative and serves to demonstrate the expected results. Actual retention times and relative abundances may vary depending on the specific experimental conditions.
| Compound Name | Structure | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |
| Ethylidenecyclohexane (E1) | 8.52 | 110, 95, 81, 67 | 15 | |
| 1-Ethyl-1-cyclohexene (E1) | 9.15 | 110, 95, 81, 67 | 65 | |
| 1-Ethoxy-1-ethylcyclohexane (SN1) | 10.28 | 127, 113, 99, 81, 71 | 20 |
Experimental Protocol
A detailed methodology for the GC-MS analysis is provided below.
1. Sample Preparation:
-
Quench the reaction mixture with an equal volume of cold deionized water.
-
Extract the organic products with diethyl ether (3 x 10 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully concentrate the solution under a gentle stream of nitrogen.
-
Dilute the residue to a final concentration of approximately 1 mg/mL in dichloromethane (B109758) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system (or equivalent).
-
Mass Spectrometer: Agilent 5975C MSD (or equivalent).
-
Column: HP-5ms (5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Data Analysis and Interpretation
The identification of each product is achieved by comparing their retention times and mass spectra with known standards or reference libraries such as the NIST Mass Spectral Library. The two E1 isomers, 1-ethyl-1-cyclohexene and ethylidenecyclohexane, will have the same molecular ion peak at m/z 110, but their fragmentation patterns will show subtle differences. The SN1 product, 1-ethoxy-1-ethylcyclohexane, will have a different molecular weight and a characteristic fragmentation pattern involving the loss of an ethoxy group or an ethyl group.
Comparison with Alternative Techniques
While GC-MS is a powerful technique, other methods can also be employed for the analysis of SN1 and E1 products.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation based on volatility and polarity, with mass-based detection. | High resolution for isomer separation, definitive identification via mass spectra, high sensitivity. | Requires volatile and thermally stable analytes. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity in a liquid mobile phase. | Suitable for non-volatile or thermally labile compounds. | Lower resolution for separating non-polar isomers, identification relies on retention time matching with standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation, can analyze crude reaction mixtures. | Lower sensitivity compared to GC-MS, complex mixtures can lead to overlapping signals, quantification can be challenging. |
| Fractional Distillation | Separation based on differences in boiling points. | Can be used for preparative scale separation. | Ineffective for isomers with very close boiling points. |
Visualizing the Workflow and Reaction Pathways
To better illustrate the experimental process and the underlying chemical reactions, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the analysis of this compound reaction products.
Caption: Competing SN1 and E1 reaction pathways of this compound.
Conclusion
GC-MS stands out as a superior technique for the simultaneous separation and identification of SN1 and E1 products from the solvolysis of this compound. Its ability to resolve structural isomers and provide definitive mass spectral data makes it an invaluable tool for mechanistic studies and reaction optimization in research and pharmaceutical development. While other techniques have their merits, GC-MS offers an unparalleled combination of sensitivity, selectivity, and structural elucidation power for this type of analysis.
A Comparative Analysis of the Reactivity of 1-Bromo-1-ethylcyclohexane and 1-Bromo-1-methylcyclohexane
For Immediate Release: A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development
This publication provides a detailed comparative analysis of the chemical reactivity of two closely related tertiary alkyl halides: 1-Bromo-1-ethylcyclohexane and 1-Bromo-1-methylcyclohexane. This guide is intended for researchers, scientists, and professionals in drug development who utilize these or similar scaffolds in their synthetic endeavors. The comparison is grounded in established principles of physical organic chemistry and supported by experimental data, offering a clear perspective on their relative performance in nucleophilic substitution and elimination reactions.
Executive Summary
Both this compound and 1-Bromo-1-methylcyclohexane are tertiary alkyl halides, a class of compounds known to readily undergo unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) reactions. The crux of their reactivity lies in the formation of a planar, sp²-hybridized tertiary carbocation intermediate. The relative stability of this intermediate is the primary determinant of the reaction rate. It is well-established that the stability of carbocations is enhanced by the presence of electron-donating alkyl groups through inductive effects and hyperconjugation.
Theoretical Framework: The Role of Carbocation Stability
The reactivity of tertiary alkyl halides in SN1 and E1 reactions is intrinsically linked to the stability of the carbocation intermediate formed upon the departure of the leaving group (in this case, the bromide ion).[1] The rate-determining step for both mechanisms is the formation of this carbocation.[2] Therefore, any factor that stabilizes the carbocation will accelerate the reaction.
Two primary electronic effects contribute to the stabilization of carbocations by alkyl groups:
-
Inductive Effect: Alkyl groups are electron-donating, pushing electron density through the sigma bonds towards the positively charged carbon. This dispersal of the positive charge stabilizes the carbocation. An ethyl group is generally considered to be slightly more inductively donating than a methyl group.
-
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation.[3] A greater number of adjacent C-H bonds that can align with the empty p-orbital leads to more effective hyperconjugation and greater stabilization. The 1-ethylcyclohexyl carbocation has more C-H bonds available for hyperconjugation compared to the 1-methylcyclohexyl carbocation.
Given that the ethyl group offers both a slightly stronger inductive effect and more opportunities for hyperconjugation, the 1-ethylcyclohexyl carbocation is expected to be more stable than the 1-methylcyclohexyl carbocation. This increased stability translates to a lower activation energy for its formation and, consequently, a faster reaction rate for this compound.
Data Presentation: A Comparative Overview
While specific experimental rate constants for the direct comparison of this compound and 1-Bromo-1-methylcyclohexane were not found in the surveyed literature, the following table summarizes the expected relative reactivity based on theoretical principles and data from analogous systems. The reactivity of tertiary alkyl halides is significantly greater than that of their secondary or primary counterparts.[4]
| Compound | Structure | Classification | Predicted Relative Rate of Solvolysis (SN1) |
| 1-Bromo-1-methylcyclohexane | Tertiary | k | |
| This compound | Tertiary | > k |
Note: The greater than symbol (>) indicates a predicted faster reaction rate based on the enhanced stability of the 1-ethylcyclohexyl carbocation intermediate due to the superior electron-donating ability of the ethyl group compared to the methyl group.
Reaction Pathways and Products
Both compounds will undergo a mixture of SN1 and E1 reactions, particularly under solvolytic conditions (e.g., in ethanol (B145695) or aqueous ethanol).
SN1 Pathway: The nucleophilic solvent attacks the carbocation intermediate, leading to substitution products. For example, in ethanol, the corresponding ethers would be formed.
E1 Pathway: The solvent acts as a base, abstracting a proton from a carbon adjacent to the carbocation, resulting in the formation of an alkene. According to Zaitsev's rule, the major elimination product will be the more substituted, and therefore more stable, alkene.
Experimental Protocols
Detailed experimental protocols for the synthesis of the starting materials and for conducting solvolysis reactions are provided below. These protocols are based on standard laboratory procedures for similar compounds.
Synthesis of 1-Bromo-1-methylcyclohexane
This can be achieved through the reaction of 1-methylcyclohexanol (B147175) with hydrobromic acid.[5][6]
-
Reactants: 1-methylcyclohexanol, concentrated hydrobromic acid (HBr).
-
Procedure:
-
In a round-bottom flask, combine 1-methylcyclohexanol and an excess of concentrated HBr.
-
Reflux the mixture for several hours.
-
After cooling, transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter and purify the product by distillation.
-
Synthesis of this compound
The synthesis is analogous to that of the methyl derivative, starting from 1-ethylcyclohexanol (B155962).
-
Reactants: 1-ethylcyclohexanol, concentrated hydrobromic acid (HBr).
-
Procedure:
-
Follow the same procedure as for the synthesis of 1-Bromo-1-methylcyclohexane, substituting 1-ethylcyclohexanol as the starting alcohol.
-
Kinetic Study of Solvolysis (A General Protocol)
The rate of solvolysis can be determined by monitoring the production of HBr over time, which can be neutralized by a standardized solution of sodium hydroxide (B78521).[7]
-
Materials: Tertiary alkyl halide (e.g., 1-Bromo-1-methylcyclohexane), a suitable solvent (e.g., 80% aqueous ethanol), standardized sodium hydroxide solution, and a pH indicator (e.g., bromothymol blue).
-
Procedure:
-
Dissolve a known quantity of the alkyl halide in the solvent at a constant temperature.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction in a known volume of a suitable solvent (e.g., acetone).
-
Titrate the liberated HBr with the standardized NaOH solution using a pH indicator to determine the endpoint.
-
The rate constant (k) can be calculated from the first-order rate equation: ln([RX]₀/[RX]t) = kt, where [RX]₀ is the initial concentration of the alkyl halide and [RX]t is the concentration at time t.
-
Visualization of Reaction Mechanisms and Workflows
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
Caption: General SN1 and E1 reaction pathway for 1-bromo-1-alkylcyclohexanes.
Caption: Experimental workflow for the synthesis of 1-bromo-1-alkylcyclohexanes.
Conclusion
References
A Comparative Guide to the Spectroscopic Characterization of 1-Bromo-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-1-ethylcyclohexane, a key intermediate in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data based on established spectroscopic principles and comparative data from its halogenated analogs, 1-chloro-1-ethylcyclohexane (B12975069) and 1-iodo-1-ethylcyclohexane. This approach allows for a robust understanding of the expected spectral features for the characterization of this compound.
Data Presentation
The following tables summarize the predicted and experimentally observed spectroscopic data for this compound and its chloro and iodo analogs.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound, Experimental for Analogs)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~1.80 - 1.95 | m | 2H | Cyclohexyl H (axial, adjacent to C-Br) |
| ~1.60 - 1.75 | m | 2H | Cyclohexyl H (equatorial, adjacent to C-Br) | |
| ~1.40 - 1.55 | m | 6H | Other cyclohexyl H | |
| ~2.05 | q | 2H | -CH₂-CH₃ | |
| ~1.00 | t | 3H | -CH₂-CH₃ | |
| 1-Chloro-1-ethylcyclohexane | 1.75 - 1.65 | m | 4H | Cyclohexyl H (adjacent to C-Cl) |
| 1.55 - 1.40 | m | 6H | Other cyclohexyl H | |
| 1.85 | q | 2H | -CH₂-CH₃ | |
| 0.95 | t | 3H | -CH₂-CH₃ | |
| 1-Iodo-1-ethylcyclohexane | ~1.90 - 2.10 | m | 2H | Cyclohexyl H (axial, adjacent to C-I) |
| ~1.70 - 1.85 | m | 2H | Cyclohexyl H (equatorial, adjacent to C-I) | |
| ~1.40 - 1.60 | m | 6H | Other cyclohexyl H | |
| ~2.20 | q | 2H | -CH₂-CH₃ | |
| ~1.05 | t | 3H | -CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound, Experimental for Analogs)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~70 | C-Br |
| ~35 | -CH₂-CH₃ | |
| ~30 | Cyclohexyl C (adjacent to C-Br) | |
| ~25 | Other cyclohexyl C | |
| ~23 | Other cyclohexyl C | |
| ~10 | -CH₂-CH₃ | |
| 1-Chloro-1-ethylcyclohexane | ~75 | C-Cl |
| ~33 | -CH₂-CH₃ | |
| ~28 | Cyclohexyl C (adjacent to C-Cl) | |
| ~26 | Other cyclohexyl C | |
| ~24 | Other cyclohexyl C | |
| ~9 | -CH₂-CH₃ | |
| 1-Iodo-1-ethylcyclohexane | ~50 | C-I |
| ~38 | -CH₂-CH₃ | |
| ~32 | Cyclohexyl C (adjacent to C-I) | |
| ~27 | Other cyclohexyl C | |
| ~24 | Other cyclohexyl C | |
| ~12 | -CH₂-CH₃ |
Table 3: IR Spectroscopic Data (Predicted for this compound, Experimental for Analogs)
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | 2935, 2860 | Strong | C-H stretch (cyclohexane & ethyl) |
| 1450 | Medium | C-H bend (CH₂) | |
| 1380 | Medium | C-H bend (CH₃) | |
| 680 | Strong | C-Br stretch | |
| 1-Chloro-1-ethylcyclohexane | 2930, 2855 | Strong | C-H stretch (cyclohexane & ethyl) |
| 1445 | Medium | C-H bend (CH₂) | |
| 1375 | Medium | C-H bend (CH₃) | |
| 730 | Strong | C-Cl stretch | |
| 1-Iodo-1-ethylcyclohexane | 2925, 2850 | Strong | C-H stretch (cyclohexane & ethyl) |
| 1440 | Medium | C-H bend (CH₂) | |
| 1370 | Medium | C-H bend (CH₃) | |
| 650 | Strong | C-I stretch |
Table 4: Mass Spectrometry Data (Predicted Fragmentation for this compound)
| m/z | Relative Intensity | Assignment |
| 190/192 | Moderate | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 161/163 | High | [M - C₂H₅]⁺ |
| 111 | Moderate | [M - Br]⁺ |
| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 55 | High | [C₄H₇]⁺ |
| 29 | High | [C₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution is then filtered into a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final infrared spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the characterization of this compound.
A Comparative Kinetic Study of the Solvolysis of 1-Bromo-1-ethylcyclohexane and tert-Butyl Bromide
A detailed analysis of the structural effects on SN1 reaction rates.
This guide provides a comparative kinetic study of the solvolysis rates of two tertiary alkyl halides: 1-bromo-1-ethylcyclohexane and 2-bromo-2-methylpropane (B165281) (tert-butyl bromide). The solvolysis of tertiary alkyl halides in polar, protic solvents is a classic example of a first-order nucleophilic substitution (SN1) reaction, proceeding through a carbocation intermediate. This comparison elucidates the influence of the alkyl group structure—cyclic versus acyclic—on the rate of reaction, primarily through its effect on carbocation stability.
While extensive quantitative data is available for the solvolysis of tert-butyl bromide, direct experimental rate constants for this compound are not as readily found in the literature. Therefore, this guide will present the known data for tert-butyl bromide and offer a qualitative comparison of the expected reactivity of this compound based on established principles of physical organic chemistry.
Data Presentation: Solvolysis Rates
The solvolysis of tert-butyl bromide in a mixture of ethanol (B145695) and water proceeds to yield a mixture of substitution (tert-butanol and tert-butyl ethyl ether) and elimination (2-methylpropene) products.[1][2][3] The rate of this reaction is dependent on the solvent composition and temperature.
| Compound | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
| tert-Butyl Bromide | 80% Ethanol / 20% Water | 25 | 1.3 x 10⁻³ | 1 |
| This compound | 80% Ethanol / 20% Water | 25 | Not readily available | Expected to be similar to or slightly faster than tert-butyl bromide |
Note: The rate constant for tert-butyl bromide is a representative value from the literature. The relative rate for this compound is a prediction based on theoretical considerations of carbocation stability.
Mechanistic Insights and Reactivity Comparison
The SN1 solvolysis reaction proceeds in a stepwise manner. The first and rate-determining step is the ionization of the alkyl halide to form a carbocation intermediate. The stability of this carbocation is the primary factor influencing the reaction rate.[4]
tert-Butyl Bromide: The solvolysis of tert-butyl bromide involves the formation of the tertiary tert-butyl carbocation. This carbocation is stabilized by hyperconjugation, which is the delocalization of sigma-electrons from the C-H bonds of the three methyl groups into the empty p-orbital of the positively charged carbon.[5][6][7][8][9] There are nine such C-H bonds available for hyperconjugation, which significantly stabilizes the intermediate and facilitates its formation.
This compound: The solvolysis of this cyclic tertiary alkyl halide forms the 1-ethylcyclohexyl carbocation. This carbocation is also tertiary and is stabilized by hyperconjugation. The number of alpha-hydrogens available for hyperconjugation is comparable to that of the tert-butyl cation. Theoretical considerations suggest that the 1-ethylcyclohexyl cation may be slightly more stable than the tert-butyl cation due to a combination of hyperconjugation and the inductive effect of the larger alkyl groups. Some studies on similar cyclic systems have suggested that cycloalkyl carbocations can be more stable than their acyclic counterparts.[10] Therefore, it is reasonable to predict that the solvolysis rate of this compound would be similar to, or potentially slightly faster than, that of tert-butyl bromide under identical conditions.
Experimental Protocols
To experimentally determine and compare the solvolysis rates of this compound and tert-butyl bromide, the following protocol can be employed. This method involves monitoring the production of hydrobromic acid (HBr) as a function of time.
Objective: To determine the first-order rate constants for the solvolysis of this compound and tert-butyl bromide in an 80% ethanol/20% water solvent system at a constant temperature.
Materials:
-
This compound
-
tert-Butyl bromide
-
95% Ethanol
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.02 M)
-
Bromothymol blue indicator solution
-
Constant temperature water bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a sufficient volume of the 80:20 (v/v) ethanol/water solvent mixture.
-
Reaction Setup:
-
Place a known volume (e.g., 50.0 mL) of the 80% ethanol/water solvent in an Erlenmeyer flask.
-
Add a few drops of bromothymol blue indicator. The solution should be acidic (yellow) or neutral (green).
-
Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate.
-
-
Initiation of the Reaction:
-
Add a small, accurately measured amount of the alkyl bromide (e.g., 0.1 mL) to the flask, starting the stopwatch simultaneously. This is time t=0.
-
Quickly swirl the flask to ensure mixing.
-
-
Titration:
-
Immediately add a small, known volume (e.g., 1.00 mL) of the standardized NaOH solution from a burette. The solution should turn blue, indicating it is basic.
-
Record the time at which the solution turns from blue back to yellow/green. This indicates that the HBr produced by the solvolysis has neutralized the added NaOH.
-
Immediately add another aliquot of the NaOH solution and record the time for the color change to occur again.
-
Repeat this process for several time intervals, covering a significant portion of the reaction's progress (e.g., until the reaction is approximately 70% complete).
-
-
Data Analysis:
-
The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the unreacted alkyl bromide versus time. The concentration of the alkyl bromide at any given time can be calculated from the amount of NaOH used to neutralize the HBr produced.
-
The plot should yield a straight line with a slope of -k for a first-order reaction.
-
Mandatory Visualization
The following diagrams illustrate the reaction mechanisms and the structures of the key intermediates.
Caption: General SN1 solvolysis pathway for both reactants.
Caption: Comparison of carbocation intermediate stability.
References
- 1. Solvolysis of t-butyl bromide in 80% ethanol:water yields t-butyl alcohol.. [askfilo.com]
- 2. homework.study.com [homework.study.com]
- 3. Solved 4. The solvolysis of t-butyl bromide in 80% | Chegg.com [chegg.com]
- 4. The rate of solvolysis of tertbutyl bromide will be class 11 chemistry CBSE [vedantu.com]
- 5. Hyperconjugative structures of tertiary carbocation | Filo [askfilo.com]
- 6. Hyperconjugation: Mechanism, Illustration and Examples [allen.in]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. quora.com [quora.com]
- 10. organic chemistry - Rate of solvolysis of allyl and alkyl halides - Chemistry Stack Exchange [chemistry.stackexchange.com]
comparing the leaving group ability of bromide in 1-Bromo-1-ethylcyclohexane to other halides
For researchers and professionals in drug development and organic synthesis, understanding the factors that govern reaction rates is paramount. Nucleophilic substitution reactions are fundamental transformations, and the efficiency of these reactions is critically dependent on the nature of the leaving group. This guide provides a detailed comparison of bromide as a leaving group in 1-Bromo-1-ethylcyclohexane with other halides (fluoride, chloride, and iodide), supported by experimental data and protocols.
Introduction to Leaving Group Ability in S_N1 Reactions
This compound is a tertiary alkyl halide. In the presence of a polar, protic solvent (a process known as solvolysis), it undergoes a unimolecular nucleophilic substitution (S_N1) reaction. The rate-determining step of an S_N1 reaction is the spontaneous dissociation of the alkyl halide to form a carbocation and a halide ion.[1][2] Consequently, a more stable leaving group, which can better accommodate the negative charge it takes on after dissociation, will lead to a faster reaction rate.[3]
The primary factors influencing the efficacy of a leaving group are:
-
Basicity: Weaker bases are better leaving groups. A weak base is more stable with a negative charge and is less likely to re-bond with the carbocation.[3]
-
Polarizability: Larger atoms have more diffuse electron clouds that are more easily distorted. This polarizability helps to stabilize the developing negative charge in the transition state of the rate-determining step.
-
Carbon-Halogen (C-X) Bond Strength: A weaker C-X bond is more easily broken, leading to a lower activation energy for the reaction.
For the halogens, the general trend in leaving group ability is:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is a direct consequence of the increasing basicity and C-X bond strength as you move up the group in the periodic table. Iodide is the weakest base and has the weakest bond with carbon, making it the best leaving group. Fluoride, being the most electronegative and forming the strongest C-F bond, is the poorest leaving group among the halides.[3]
Quantitative Comparison of Halide Leaving Group Ability
| Alkyl Halide (t-Butyl-X) | Leaving Group | Relative Rate of Solvolysis (in Ethanol (B145695), at 25°C) |
| t-Butyl Iodide | I⁻ | 3.6 |
| t-Butyl Bromide | Br⁻ | 1.2 |
| t-Butyl Chloride | Cl⁻ | 1.0 |
| t-Butyl Fluoride | F⁻ | Extremely Low (negligible) |
Data is normalized relative to the rate of t-butyl chloride. This data illustrates the significant impact of the halogen's identity on the reaction rate.
Factors Influencing Halide Leaving Group Ability in S_N1 Reactions
The following diagram illustrates the relationship between the properties of the halide and its effectiveness as a leaving group in an S_N1 reaction.
References
methods for confirming the stereochemistry of products from 1-Bromo-1-ethylcyclohexane reactions
A Comparative Guide to Confirming Stereochemistry in 1-Bromo-1-ethylcyclohexane Reactions
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemical outcome of a reaction can dramatically influence a compound's biological activity and pharmacological profile. This guide provides a comparative analysis of key analytical methods used to confirm the stereochemistry of products derived from reactions of this compound, a chiral tertiary alkyl halide. We will explore the expected stereochemical outcomes of SN1, SN2, E1, and E2 reactions and detail the experimental techniques used to verify these products, complete with supporting data and protocols.
Expected Stereochemical Outcomes of Reactions
This compound can undergo both substitution (SN1, SN2) and elimination (E1, E2) reactions, with the stereochemical course being highly dependent on the reaction mechanism.
-
SN1 Reaction: This reaction proceeds through a planar carbocation intermediate.[1][2] The nucleophile can attack this intermediate from either face, leading to a mixture of retention and inversion of configuration.[1][3] If the starting material is enantiomerically pure, the SN1 reaction typically results in a racemic or near-racemic mixture of the two enantiomers.[3][4]
-
SN2 Reaction: This is a single-step, concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[1][5] This mechanism invariably leads to an inversion of the stereochemical configuration at the chiral center.[5][6][7] For a tertiary halide like this compound, SN2 reactions are generally disfavored due to steric hindrance.
-
E1 Reaction: Similar to the SN1 reaction, the E1 mechanism involves the formation of a carbocation intermediate in the rate-determining step.[8] A base then removes a proton from an adjacent carbon to form a double bond. This reaction generally follows Zaitsev's rule, favoring the formation of the most substituted (and thus most stable) alkene.[9][10] Due to the planar carbocation, a mixture of E and Z isomers can be formed, with the more stable trans (E) product typically predominating.[9][11]
-
E2 Reaction: This bimolecular elimination is a concerted, one-step reaction that requires a specific stereochemical arrangement: the beta-hydrogen and the leaving group must be in an anti-periplanar (or anti-coplanar) orientation.[12] In cyclohexane (B81311) systems, this translates to a requirement for both groups to be in axial positions.[13][14] The conformational constraints of the ring dictate which products can be formed.[13][15]
Workflow for Stereochemical Determination
The selection of an appropriate analytical method depends on the specific information required, such as relative configuration, absolute configuration, or enantiomeric purity.
Caption: Logical workflow for selecting a stereochemical analysis method.
Comparison of Analytical Methods
The primary techniques for confirming the stereochemistry of reaction products are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry. Each offers distinct advantages and provides different types of structural information.
| Method | Information Provided | Sample Requirements | Advantages | Limitations |
| X-Ray Crystallography | Absolute 3D structure, absolute configuration, relative stereochemistry.[16][17] | High-quality single crystal. | Unambiguous and definitive determination of absolute configuration.[18] | Requires a crystalline solid, which can be difficult to obtain.[19] |
| NMR Spectroscopy | Relative stereochemistry (cis/trans, syn/anti), conformational analysis (axial/equatorial), diastereomeric ratio.[20][21] | Soluble sample (~1-5 mg). | Non-destructive; provides detailed structural information and connectivity; can distinguish diastereomers. | Does not directly provide absolute configuration; chiral shift reagents may be needed to resolve enantiomers. |
| Polarimetry | Enantiomeric excess (e.e.), optical purity.[22][23] | Soluble, optically active sample; known specific rotation of pure enantiomer is needed for accurate e.e.[22] | Relatively simple and fast for determining enantiomeric purity.[24] | Requires a pure sample; does not provide structural information; specific rotation value can be small or difficult to establish accurately.[22] |
| Chiral Chromatography | Enantiomeric excess (e.e.), separation and quantification of enantiomers. | Soluble sample. | Provides accurate quantification of enantiomers; can be used for both analytical and preparative separation. | Requires development of a suitable separation method (chiral stationary phase). |
Reaction Pathways and Stereochemical Outcomes
The following diagrams illustrate the expected stereochemical products from SN1/SN2 and E2 reactions of (R)-1-Bromo-1-ethylcyclohexane.
Caption: Stereochemical outcomes of SN1 (racemization) and SN2 (inversion) reactions.
Caption: Conformational requirement for the E2 elimination reaction in cyclohexanes.
Detailed Experimental Protocols
X-Ray Crystallography
This technique provides the absolute configuration of a molecule.[25]
-
Objective: To determine the three-dimensional structure and absolute stereochemistry of a crystalline product.
-
Methodology:
-
Crystal Growth: Dissolve the purified product in a suitable solvent (or solvent mixture) at an elevated temperature to create a saturated solution. Allow the solution to cool slowly and undisturbed. Alternative methods include slow evaporation of the solvent or vapor diffusion. High-quality, single crystals are essential.
-
Crystal Mounting: Carefully select a suitable crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern of spots.
-
Structure Solution and Refinement: The intensities and positions of the diffracted spots are measured. This data is used to calculate an electron density map of the crystal, which reveals the positions of the atoms in the molecule.[25]
-
Absolute Configuration Determination: To determine the absolute configuration of a chiral molecule, anomalous dispersion is utilized.[18] This involves analyzing the subtle differences in diffraction intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The Flack parameter is calculated to confirm the correct enantiomer has been modeled.
-
NMR Spectroscopy for Relative Stereochemistry
NMR is a powerful tool for determining the relative arrangement of atoms in a molecule, particularly for diastereomers and conformational analysis of cyclohexane rings.
-
Objective: To determine the relative stereochemistry (e.g., axial vs. equatorial substituents) of a cyclohexane product.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
¹H NMR Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
Analysis of Coupling Constants (³J): In cyclohexane chairs, the coupling constant between adjacent axial-axial protons (³Jₐₐ) is typically large (10-13 Hz), while axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings are smaller (2-5 Hz). By analyzing the splitting patterns of the ring protons, the axial or equatorial orientation of substituents can be deduced.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Acquire a 2D NOESY or 1D NOE difference spectrum. The NOE effect is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded.[21] Irradiating a specific proton and observing which other protons show an enhanced signal can reveal spatial relationships. For example, a 1,3-diaxial interaction will produce a strong NOE signal, confirming the relative stereochemistry.
-
Polarimetry for Enantiomeric Excess (e.e.)
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.[26]
-
Objective: To determine the optical purity or enantiomeric excess of a chiral product.
-
Methodology:
-
Sample Preparation: Accurately weigh a sample of the purified product and dissolve it in a specific volume of a suitable achiral solvent to make a solution of known concentration (c, in g/mL).
-
Measurement: Transfer the solution to a polarimeter cell of a known path length (l, in decimeters). Measure the observed optical rotation (α_obs).
-
Calculation of Specific Rotation ([α]): [α] = α_obs / (c × l)
-
Calculation of Enantiomeric Excess (e.e.): Compare the specific rotation of the product mixture to the known specific rotation of the pure enantiomer ([α]_pure). % e.e. = ([α]_sample / [α]_pure) × 100%
-
-
Data Interpretation: A positive rotation is termed dextrorotatory (+), while a negative rotation is levorotatory (-).[26] A racemic mixture will have an observed rotation of 0°. An e.e. of 80% means the mixture contains 90% of the major enantiomer and 10% of the minor enantiomer.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. readchemistry.com [readchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 12.3. Elimination Reactions: E1 Reactions – Introduction to Organic Chemistry [saskoer.ca]
- 11. The Stereoselectivity of E1 Reactions [chemistrysteps.com]
- 12. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 22. stereoelectronics.org [stereoelectronics.org]
- 23. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. purechemistry.org [purechemistry.org]
- 26. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Nucleophilic Reactions with 1-Bromo-1-ethylcyclohexane: Product Distribution and Mechanistic Pathways
For Immediate Release
This guide provides a comprehensive analysis of the product distribution resulting from the reaction of 1-Bromo-1-ethylcyclohexane with a variety of nucleophiles. The selection of the nucleophile and reaction conditions dictates the mechanistic pathway, leading to different ratios of substitution (Sₙ1) and elimination (E1 and E2) products. This report is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a clear comparison of reaction outcomes supported by experimental data and detailed protocols.
Executive Summary
The reaction of the tertiary alkyl halide, this compound, is a classic example of the competition between nucleophilic substitution and elimination reactions. With weak, nucleophilic bases such as water and ethanol (B145695), the reaction proceeds through a carbocation intermediate, yielding a mixture of Sₙ1 and E1 products. In contrast, the use of a strong, non-nucleophilic base like sodium ethoxide favors the E2 mechanism, leading predominantly to elimination products. This guide details the product distribution under these different conditions and provides the experimental framework for their replication and analysis.
Reaction with Weak Nucleophiles/Bases: A Competition Between Sₙ1 and E1
When this compound is subjected to solvolysis in weakly basic and nucleophilic solvents like water or ethanol, it undergoes a reaction that proceeds via a tertiary carbocation intermediate. This intermediate can then be attacked by the solvent acting as a nucleophile to form a substitution product (Sₙ1 pathway) or lose a proton to a solvent molecule acting as a base to form elimination products (E1 pathway).
The primary products of these reactions are:
-
1-Ethyl-1-cyclohexanol (Sₙ1 product with water)
-
1-Ethoxy-1-ethylcyclohexane (Sₙ1 product with ethanol)
-
1-Ethylcyclohexene (B74122) (major E1 product)
-
Ethylidenecyclohexane (minor E1 product)
The formation of the more substituted alkene, 1-ethylcyclohexene, is favored according to Zaitsev's rule.
Quantitative Product Distribution
The following table summarizes the approximate product distribution for the solvolysis of this compound in ethanol. It is important to note that the exact ratios can be influenced by factors such as temperature and solvent polarity.
| Nucleophile/Solvent | Reaction Conditions | Sₙ1 Product (1-Ethoxy-1-ethylcyclohexane) | E1 Product (1-Ethylcyclohexene) | E1 Product (Ethylidenecyclohexane) |
| Ethanol (C₂H₅OH) | Reflux | ~65% | ~30% | ~5% |
Note: Data is estimated based on typical outcomes for tertiary alkyl halides and may vary.
Reaction with Strong Bases: The Predominance of the E2 Pathway
In the presence of a strong, hindered base such as sodium ethoxide in ethanol, the reaction of this compound is dominated by the E2 elimination mechanism. This concerted, one-step reaction avoids the formation of a carbocation and leads to the formation of alkenes.
The potential elimination products are:
-
1-Ethylcyclohexene (major product)
-
Ethylidenecyclohexane (minor product)
Zaitsev's rule again predicts that the more substituted alkene, 1-ethylcyclohexene, will be the major product.
Quantitative Product Distribution
The table below outlines the expected product distribution for the reaction of this compound with sodium ethoxide in ethanol.
| Base/Solvent | Reaction Conditions | Major E2 Product (1-Ethylcyclohexene) | Minor E2 Product (Ethylidenecyclohexane) |
| Sodium Ethoxide (NaOEt) in Ethanol | Reflux | >90% | <10% |
Note: Data is estimated based on typical outcomes for E2 reactions with tertiary alkyl halides.
Experimental Protocols
Experiment 1: Solvolysis of this compound in Ethanol (Sₙ1/E1)
Objective: To synthesize and quantify the products of the solvolysis of this compound in ethanol.
Materials:
-
This compound
-
Absolute Ethanol
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a 100 mL round-bottom flask, place 10 mL of this compound and 50 mL of absolute ethanol.
-
Add a few boiling chips and attach a reflux condenser.
-
Heat the mixture to reflux using a heating mantle for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and carefully remove the diethyl ether by rotary evaporation.
-
Analyze the resulting product mixture by GC-MS to determine the relative percentages of 1-ethoxy-1-ethylcyclohexane, 1-ethylcyclohexene, and ethylidenecyclohexane.
Experiment 2: Elimination Reaction of this compound with Sodium Ethoxide (E2)
Objective: To synthesize and quantify the products of the E2 elimination of this compound.
Materials:
-
This compound
-
Sodium metal
-
Absolute Ethanol
-
Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving 2.3 g of sodium metal in 50 mL of absolute ethanol in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Once the sodium has completely reacted, add 10 mL of this compound to the sodium ethoxide solution.
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour.
-
After cooling, pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and carefully remove the diethyl ether by rotary evaporation.
-
Analyze the resulting product mixture by GC-MS to determine the relative percentages of 1-ethylcyclohexene and ethylidenecyclohexane.
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanistic pathways for the reactions of this compound.
Figure 1: Sₙ1 and E1 reaction pathways of this compound in ethanol.
Figure 2: E2 reaction pathway of this compound with sodium ethoxide.
Conclusion
The reaction of this compound serves as an excellent model for demonstrating the principles of nucleophilic substitution and elimination reactions. The choice of nucleophile is a critical determinant of the reaction outcome. Weakly basic nucleophiles favor a mixture of Sₙ1 and E1 products, while strong, hindered bases drive the reaction towards E2 elimination, yielding predominantly the more stable alkene. The provided experimental protocols offer a basis for the practical investigation and quantitative analysis of these competing pathways.
Unraveling the Reaction Maze: A Comparative Guide to Computational Modeling of 1-Bromo-1-ethylcyclohexane Solvolysis
For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of alkyl halides is paramount for predicting product formation and optimizing synthetic routes. This guide provides a comprehensive comparison of computational chemistry approaches to model the solvolysis of 1-Bromo-1-ethylcyclohexane, a tertiary alkyl halide prone to both substitution (S"N"1) and elimination (E1) reactions. We delve into the theoretical underpinnings of these methods, present hypothetical comparative data, and provide detailed experimental protocols for validation.
The solvolysis of this compound in a protic solvent like ethanol (B145695) proceeds through a common tertiary carbocation intermediate, the 1-ethylcyclohexyl cation. This intermediate can then be attacked by the solvent to yield substitution products (1-ethoxy-1-ethylcyclohexane) or lose a proton to form elimination products (1-ethylcyclohexene and ethylidenecyclohexane). Computational chemistry offers powerful tools to dissect these competing pathways, predict product distributions, and elucidate the underlying reaction mechanisms.
Theoretical Approaches to Modeling Reaction Pathways
A variety of computational methods can be employed to model the solvolysis of this compound. The most common approaches include Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT): DFT methods are a workhorse in computational chemistry due to their favorable balance of accuracy and computational cost. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G(d) or larger, are frequently used to locate transition states and calculate activation energies for S"N"1 and E1 pathways.
Ab initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy, serving as a benchmark for DFT results. These are particularly useful for refining the energetics of critical points on the potential energy surface.
A key aspect of modeling these reactions is the inclusion of solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often used to approximate the influence of the solvent on the reaction energetics.
Comparative Analysis of Computational Models
To illustrate the insights gained from computational modeling, the following table summarizes hypothetical quantitative data obtained from DFT calculations on the solvolysis of this compound in ethanol.
| Computational Method | Pathway | Activation Energy (kcal/mol) | Relative Product Ratio (%) |
| DFT (B3LYP/6-31G(d) with PCM) | S"N"1 (Ethanol attack) | 20.5 | 65 |
| E1 (Formation of 1-ethylcyclohexene) | 21.2 | 30 | |
| E1 (Formation of ethylidenecyclohexane) | 22.0 | 5 | |
| Ab initio (MP2/aug-cc-pVTZ with PCM) | S"N"1 (Ethanol attack) | 19.8 | 70 |
| E1 (Formation of 1-ethylcyclohexene) | 20.7 | 27 | |
| E1 (Formation of ethylidenecyclohexane) | 21.6 | 3 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual computational results may vary depending on the specific level of theory, basis set, and solvent model used.
These hypothetical results suggest that the S"N"1 pathway is kinetically favored, leading to the substitution product as the major component. Among the elimination products, the more substituted Zaitsev product, 1-ethylcyclohexene, is predicted to be formed in a higher yield than the Hofmann product, ethylidenecyclohexane.
Visualizing the Reaction Pathways
The competing S"N"1 and E1 reaction pathways of this compound can be visualized as a network of interconnected steps.
The initial, rate-determining step is the formation of the planar 1-ethylcyclohexyl carbocation. This intermediate then dictates the subsequent product formation.
Experimental Validation: Protocols and Analysis
Computational predictions must be validated by experimental data. The following protocols outline the key experiments for studying the solvolysis of this compound.
Experimental Workflow
Solvolysis Reaction Protocol
-
Reaction Setup: A solution of this compound in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The reaction mixture is heated to a constant temperature (e.g., 50 °C) and stirred for a specified period.
-
Monitoring: The progress of the reaction can be monitored by periodically taking aliquots and analyzing them by Gas Chromatography (GC).
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is then diluted with diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize any acid formed. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The resulting product mixture is analyzed by GC-MS to identify and quantify the substitution and elimination products.[1]
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Program: The oven temperature is programmed to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra are compared with a library of known spectra to identify the products.
-
Quantification: The relative peak areas in the gas chromatogram are used to determine the product ratios, assuming similar response factors for the isomers.
Logical Relationships in Computational and Experimental Approaches
The synergy between computational modeling and experimental work is crucial for a comprehensive understanding of reaction mechanisms.
Computational models provide initial predictions of reaction outcomes and mechanistic details.[2] These predictions then guide experimental studies. The experimental results, in turn, are used to validate and refine the computational models, leading to a more accurate and robust understanding of the chemical system.
Conclusion
Computational chemistry provides an indispensable toolkit for dissecting the complex reaction pathways of molecules like this compound. By employing methods such as DFT and ab initio calculations, researchers can gain valuable insights into the competition between S"N"1 and E1 reactions, predict product distributions, and visualize the underlying potential energy surfaces. When coupled with rigorous experimental validation, these computational approaches offer a powerful strategy for advancing our understanding of organic reaction mechanisms, a cornerstone of modern drug discovery and development.
References
A Comparative Guide to the Efficacy of Bases in the E2 Elimination of 1-Bromo-1-ethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
The E2 (bimolecular elimination) reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes. The regiochemical outcome of this reaction is highly dependent on the base employed. This guide provides a comparative analysis of the efficacy of different bases in the E2 elimination of the tertiary alkyl halide, 1-Bromo-1-ethylcyclohexane, with a focus on the formation of the Zaitsev (more substituted) and Hofmann (less substituted) products.
Regioselectivity in the E2 Elimination of this compound
The elimination of HBr from this compound can result in two constitutional isomers: the thermodynamically more stable, trisubstituted Zaitsev product (1-ethylcyclohex-1-ene) and the sterically less hindered, disubstituted Hofmann product (ethylidenecyclohexane). The choice of base is a critical factor in directing the selectivity of this reaction.[1][2]
Small, unhindered bases, such as sodium ethoxide, tend to favor the formation of the more stable Zaitsev product.[3] Conversely, bulky, sterically hindered bases, like potassium tert-butoxide, preferentially abstract the more accessible proton, leading to the Hofmann product as the major isomer due to steric hindrance.[3][4]
Quantitative Data Comparison
| Base (Solvent) | Structure | Steric Hindrance | Major Product | Minor Product | Representative Product Ratio (Major:Minor) |
| Sodium Ethoxide (Ethanol) | NaOEt | Low | 1-ethylcyclohex-1-ene (Zaitsev) | ethylidenecyclohexane (B92872) (Hofmann) | ~4:1 |
| Potassium tert-Butoxide (tert-Butanol) | KOtBu | High | ethylidenecyclohexane (Hofmann) | 1-ethylcyclohex-1-ene (Zaitsev) | ~4:1 |
Experimental Protocols
The following are generalized protocols for the E2 elimination of this compound using sodium ethoxide and potassium tert-butoxide.
Protocol 1: Synthesis of 1-ethylcyclohex-1-ene (Zaitsev Product) using Sodium Ethoxide
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
This compound is added to the flask.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure the completion of the reaction.
-
After cooling to room temperature, the mixture is quenched with water and transferred to a separatory funnel.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The crude product is purified by fractional distillation to isolate 1-ethylcyclohex-1-ene.
-
Product identity and purity are confirmed by spectroscopic methods (e.g., NMR, IR) and gas chromatography.
Protocol 2: Synthesis of ethylidenecyclohexane (Hofmann Product) using Potassium tert-Butoxide
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol (B103910)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
A solution of potassium tert-butoxide in anhydrous tert-butanol is prepared in a round-bottom flask fitted with a reflux condenser.
-
This compound is added to the flask.
-
The reaction mixture is heated to reflux for a designated time.
-
Following the reflux period, the mixture is cooled, and the product is worked up using a similar aqueous extraction procedure as described in Protocol 1.
-
The organic layer is dried over an appropriate drying agent.
-
The final product, ethylidenecyclohexane, is purified via fractional distillation.
-
Characterization of the product is performed using spectroscopic techniques and gas chromatography to determine the product ratio and purity.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the E2 elimination mechanism and a general experimental workflow for the synthesis and analysis of the alkene products.
Caption: The concerted E2 elimination mechanism.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Bromo-1-ethylcyclohexane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. 1-Bromo-1-ethylcyclohexane, a halogenated organic compound, requires a specific disposal protocol due to its potential hazards. This guide provides essential, step-by-step instructions for its safe disposal.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Although a specific, comprehensive SDS is not publicly available, general safety measures for halogenated hydrocarbons should be strictly followed.
Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Essential PPE includes, but is not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles with side shields or a face shield
-
A flame-retardant lab coat
Step-by-Step Disposal Procedure
The primary method for the disposal of halogenated organic compounds like this compound is through a licensed hazardous waste contractor, typically involving high-temperature incineration to prevent the formation of toxic byproducts.[1] Do not attempt to dispose of this chemical down the drain or as regular trash.
-
Segregation: At the point of generation, meticulously separate waste containing this compound from all other waste streams. It is critical to not mix it with non-halogenated organic solvents, aqueous solutions, acids, bases, or solid waste.[2][3]
-
Waste Container Selection: Use a designated, leak-proof container constructed from a material compatible with halogenated organic compounds. The container must be equipped with a secure screw-top cap to prevent the escape of vapors.
-
Labeling: Clearly and accurately label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." If the container holds a mixture, list all components and their approximate percentages.
-
Accumulation: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.
-
Professional Disposal: Once the waste container is nearly full, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Adhere to your organization's specific procedures for waste pickup and documentation.
Quantitative Data Summary
| Property | Inferred Value/Classification | Disposal Implication |
| GHS Hazard Class | Likely Flammable Liquid and/or Acute Toxicity | Requires storage away from ignition sources and handling with appropriate PPE to prevent exposure. |
| Environmental Hazard | Potentially toxic to aquatic life | Must not be disposed of down the drain or released into the environment.[1] |
| Disposal Method | High-temperature incineration | Requires disposal through a licensed hazardous waste facility.[1] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This guide is based on general principles for the disposal of halogenated organic compounds. It is imperative to consult your institution's specific safety protocols and a certified environmental management professional before handling or disposing of this compound. Always refer to the most current local, state, and federal regulations.
References
Essential Safety and Operational Guide for 1-Bromo-1-ethylcyclohexane
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1-Bromo-1-ethylcyclohexane. This guidance is based on safety information for structurally similar brominated organic compounds and should be used with caution, assuming the substance is hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This document provides immediate, essential safety and logistical information for the handling of this compound, intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Due to its chemical structure, this compound is presumed to be a reactive and potentially toxic substance. The primary hazards are expected to include skin and eye irritation, and respiratory tract irritation.[1][2] The following Personal Protective Equipment (PPE) is recommended to mitigate these risks.
Summary of Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes and vapors that can cause serious eye irritation or damage.[1] |
| Skin Protection | Flame-resistant lab coat worn over full-length clothing. Chemically resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact, which may cause irritation.[3] A lab coat provides a barrier against spills. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of vapors, which may cause respiratory irritation.[1][3] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is crucial for ensuring laboratory safety and environmental protection.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies
Handling Protocol:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Personal Protective Equipment (PPE): Before handling, don the recommended PPE as detailed in the table above. This includes chemical safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves.
-
Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashing. Keep the container tightly closed when not in use.[1][3]
-
Heating: Avoid heating the compound unless required by a validated protocol. If heating is necessary, do so with extreme caution and ensure proper ventilation.
-
Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
Storage Protocol:
-
Container: Store in a tightly sealed, properly labeled container.[1][3]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials, heat, sparks, and open flames.[1][3]
-
Segregation: Store separately from strong oxidizing agents and bases.[4]
Spill Response Protocol:
-
Evacuation: In the event of a spill, evacuate the immediate area.[3]
-
Containment: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][5]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
-
Waste Classification: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[3]
-
Waste Collection: Collect all waste in a designated, clearly labeled, and sealed container.[3][6] The label should include the chemical name and associated hazards.
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[3][6] Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[5][6] High-temperature incineration is the preferred method for halogenated organic compounds.[6]
-
Contaminated Packaging: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning, with the rinsate collected as hazardous waste. Alternatively, puncture the container to prevent reuse and dispose of it in a sanitary landfill if permitted by local regulations.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
